PF-05175157
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
特性
IUPAC Name |
1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXSFOJPYSYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301214-47-0 | |
| Record name | PF-05175157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05175157 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05175157 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-05175157: A Technical Guide to a Potent Inhibitor of De Novo Lipogenesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PF-05175157, a potent, orally bioavailable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). It details the compound's mechanism of action, pharmacological properties, relevant experimental protocols, and clinical findings, serving as a critical resource for professionals engaged in metabolic disease research and drug discovery.
Introduction: Targeting De Novo Lipogenesis
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily excess carbohydrates.[1][2][3] Under conditions of energy surplus, cytosolic citrate is converted through a series of enzymatic reactions into fatty acids.[2][3] While essential for various physiological processes, aberrant DNL upregulation is strongly associated with pathologies such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and certain cancers.[2][3][4]
A critical rate-limiting step in this pathway is catalyzed by Acetyl-CoA Carboxylase (ACC), which carboxylates acetyl-CoA to form malonyl-CoA.[2][5][6] Two main isoforms exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the mitochondrial outer membrane and is more prevalent in oxidative tissues such as skeletal muscle and the heart.[6] By inhibiting both ACC1 and ACC2, this compound serves as a powerful tool to probe the function of DNL and as a potential therapeutic agent.[6]
Mechanism of Action
This compound is a reversible, allosteric inhibitor that targets the carboxyltransferase domain of both ACC1 and ACC2.[6] Its primary mechanism involves reducing the production of malonyl-CoA. This has two major downstream consequences:
-
Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the essential building block for fatty acid synthase (FASN) to produce palmitate, the first endogenous lipid in the DNL pathway.[1][2][3] By depleting the malonyl-CoA pool, this compound effectively halts the synthesis of new fatty acids.
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, this compound disinhibits CPT1, thereby promoting the oxidation of fatty acids.[6]
This dual action of simultaneously blocking fatty acid synthesis and promoting fatty acid oxidation makes ACC inhibition an attractive strategy for treating metabolic disorders characterized by excess lipid accumulation.[6]
Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro ACC Inhibitory Potency
| Target Enzyme | Species | IC₅₀ (nM) | Reference |
|---|---|---|---|
| ACC1 | Human | 27.0 ± 2.7 | [7] |
| ACC2 | Human | 33.0 ± 4.1 | [7] |
| ACC1 | Rat | 23.5 ± 1.1 | [7] |
| ACC2 | Rat | 50.4 ± 2.6 | [7] |
| ACC1 | Human | 98 |
| ACC2 | Human | 45 | |
Table 2: In Vitro Cell-Based Activity
| Assay | Cell Type | Potency (EC₅₀) | Effect | Reference |
|---|---|---|---|---|
| Malonyl-CoA Formation | Rat Hepatocytes | 30 nM | Concentration-dependent inhibition | [7][8] |
| [¹⁴C]acetate Incorporation | Not Specified | 326 nM | Up to 82% inhibition of incorporation into lipids | [7] |
| Growth Inhibition | T47D Breast Cancer Cells | 0.95 µg/mL | Time and dose-dependent inhibition | [5] |
| Growth Inhibition | BT549 Breast Cancer Cells | 76 µg/mL | Time and dose-dependent inhibition |[5] |
Table 3: In Vivo Efficacy in Rats
| Parameter | Tissue | Effect | Potency (EC₅₀) | Reference |
|---|---|---|---|---|
| Malonyl-CoA Reduction | Quadriceps | 76% reduction at nadir | 870 nM (unbound plasma conc.) | [7][8] |
| Malonyl-CoA Reduction | Liver | 89% reduction at nadir | 540 nM (unbound plasma conc.) | [7][8] |
| Hepatic DNL | Liver | Concentration-dependent inhibition | Not specified |[7] |
Table 4: Pharmacokinetic Parameters
| Species | Dose | Bioavailability (%) | Clearance | Reference |
|---|---|---|---|---|
| Rat | 1 mg/kg (IV) | - | Low | [8] |
| Rat | 3 mg/kg (PO) | 40% | Low microsomal clearance | [8] |
| Rat | 50 mg/kg (PO) | 106% (suggests saturation of clearance) | Low microsomal clearance | [8] |
| Dog | 1 mg/kg (IV) | - | Low | [8] |
| Dog | 3 mg/kg (PO) | 54% | Low microsomal clearance | [8] |
| Monkey | 1 mg/kg (IV) | - | Low |[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize ACC inhibitors like this compound.
In Vitro ACC Inhibition Assay
This protocol determines the concentration of an inhibitor required to reduce the activity of purified ACC enzyme by 50% (IC₅₀).
Principle: The assay measures the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA using [¹⁴C]bicarbonate as a tracer. The resulting radiolabeled malonyl-CoA is captured and quantified by scintillation counting.
Methodology:
-
Enzyme Preparation: Use purified recombinant human ACC1 or ACC2.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, ATP, acetyl-CoA, and DTT.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Procedure:
-
Add the reaction buffer, enzyme, and varying concentrations of this compound (or DMSO vehicle) to a 96-well plate.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding a solution of [¹⁴C]bicarbonate.
-
Incubate for 20-30 minutes at 37°C.
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
-
Quantification:
-
Transfer the reaction mixture to a filter plate that binds the acid-stable product (malonyl-CoA).
-
Wash the filter plate to remove unincorporated [¹⁴C]bicarbonate.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the log-concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based De Novo Lipogenesis Assay
This protocol measures the effect of this compound on DNL in intact cells, typically primary hepatocytes or cell lines like HepG2.
Principle: Cells are incubated with a radiolabeled lipid precursor, such as [¹⁴C]acetate, in the presence of the inhibitor. The amount of radioactivity incorporated into the total lipid pool reflects the rate of DNL.
Methodology:
-
Cell Culture: Plate hepatocytes or HepG2 cells in collagen-coated plates and allow them to adhere.
-
Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of this compound or DMSO vehicle.[8]
-
Labeling: After a short pre-incubation with the inhibitor, add [¹⁴C]acetate to the media.
-
Incubation: Incubate the cells for 2-5 hours at 37°C to allow for acetate incorporation into newly synthesized lipids.[8]
-
Termination and Lysis: Terminate the experiment by washing the cells with ice-cold PBS.[8] Lyse the cells using a suitable buffer.
-
Lipid Extraction:
-
Transfer the cell lysate to a glass tube.
-
Perform a Folch extraction using a chloroform:methanol mixture to separate the lipid phase from the aqueous phase.
-
Collect the lower organic (lipid) phase.
-
-
Quantification:
-
Evaporate the solvent from the lipid extract.
-
Resuspend the lipid residue in scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the total protein content of each sample. Calculate the EC₅₀ value by plotting the percentage of DNL inhibition against inhibitor concentration.
In Vivo Measurement of De Novo Lipogenesis (²H₂O Method)
This protocol is a gold-standard method for quantifying the rate of DNL in live animals or humans.[1][9][10][11]
Principle: Deuterated water (²H₂O, or heavy water) is administered to enrich the total body water pool. The deuterium atoms are incorporated into newly synthesized fatty acids via NADPH and acetyl-CoA. The fractional contribution of DNL to a lipid pool (e.g., plasma triglycerides) is determined by measuring the deuterium enrichment in the fatty acids using mass spectrometry.
Methodology:
-
Animal Acclimation: House animals (e.g., rats) under controlled conditions.
-
²H₂O Administration: Provide an initial intraperitoneal (IP) bolus of 99.9% ²H₂O to rapidly achieve a target body water enrichment (e.g., 3-5%). Maintain this enrichment by providing drinking water containing a specific percentage of ²H₂O (e.g., 5%).[1][6]
-
Drug Treatment: Administer this compound or a vehicle control orally at the desired dose and frequency.
-
Sample Collection: At the end of the study period, collect blood samples (for plasma lipids) and tissue samples (e.g., liver, adipose).
-
Lipid Extraction and Preparation:
-
Isolate the lipid fraction of interest (e.g., triglycerides from VLDL particles in plasma).
-
Hydrolyze the triglycerides to release free fatty acids.
-
Derivatize the fatty acids (e.g., to fatty acid methyl esters, FAMEs) to make them volatile for gas chromatography.
-
-
Mass Spectrometry Analysis:
-
Calculation of Fractional DNL: Calculate the percentage of newly synthesized fatty acids in the pool by comparing the enrichment of the fatty acids to the enrichment of the body water pool, using established precursor-product relationships.
Clinical Studies and Translational Relevance
This compound has been evaluated in human clinical trials for several indications, providing valuable insights into the role of DNL in human physiology and disease.
-
Metabolic Disease: In a Phase I study, this compound was shown to reduce DNL and increase whole-body fatty acid utilization in humans.[4] However, subsequent Phase II trials for type 2 diabetes were terminated.[8]
-
Acne Vulgaris: Increased sebum production is a key factor in acne, and studies have shown that the majority of sebum lipids are derived from DNL in sebocytes. Oral administration of this compound (200 mg twice daily) to healthy volunteers reduced baseline sebum production by approximately 49% after two weeks.
-
Safety and Tolerability: A significant finding from clinical trials was a dose-dependent and reversible reduction in platelet counts (thrombocytopenia).[4][6] This adverse effect was not observed in preclinical rodent studies and was later attributed to the essential role of DNL in the maturation of bone marrow megakaryocytes, the precursor cells for platelets.[4] This finding highlighted a key difference in lipid metabolism between humans and rodents.
The challenge of extra-hepatic activity, particularly the effect on platelets, led to the discontinuation of this compound for systemic indications.[2][4] This spurred the development of next-generation, liver-targeted ACC inhibitors, such as PF-05221304, designed to maximize therapeutic effects in the liver while minimizing systemic exposure and associated side effects.[4][12][13]
Conclusion
This compound is a well-characterized, potent dual inhibitor of ACC1 and ACC2. It effectively reduces malonyl-CoA levels, leading to a robust suppression of de novo lipogenesis and an increase in fatty acid oxidation. Its utility has been demonstrated extensively in preclinical models, providing a powerful chemical probe to study the roles of DNL in various biological contexts.
While its systemic use in humans was limited by on-target effects on platelet production, the clinical development of this compound has been instrumental. It confirmed the therapeutic potential of ACC inhibition for metabolic diseases and provided a critical lesson in translational science, emphasizing the importance of tissue-specific drug targeting. The knowledge gained from this compound continues to guide the design and development of safer and more effective inhibitors of lipogenesis for a range of human diseases.
References
- 1. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - Li - Annals of Translational Medicine [atm.amegroups.org]
- 2. De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases (obesity, NAFLD/NASH, CVD) - MedCrave online [medcraveonline.com]
- 3. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metsol.com [metsol.com]
- 11. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase (ACC) Inhibitors Through Liver Targeting. | Semantic Scholar [semanticscholar.org]
The Role of PF-05175157 in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05175157 is a potent, small-molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, this compound effectively blocks the initial, rate-limiting step of de novo lipogenesis (DNL) and modulates fatty acid oxidation. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical findings, and key experimental protocols associated with this compound. The document is intended to serve as a resource for researchers and professionals in the fields of metabolic disease, oncology, and drug development.
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed step in the synthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and is abundant in oxidative tissues such as skeletal muscle and the heart.
Malonyl-CoA serves as a crucial signaling molecule and a substrate for fatty acid synthase (FASN) in the DNL pathway. Additionally, malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC, this compound reduces the production of malonyl-CoA, leading to a dual effect: the suppression of fatty acid synthesis and the promotion of fatty acid oxidation.
This compound was developed to explore the therapeutic potential of systemic ACC inhibition in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][2] While showing promise in preclinical models and early clinical studies in reducing DNL, its development was halted for certain indications due to a key safety finding related to thrombocytopenia in humans.[2][3] This guide delves into the scientific data surrounding this compound, offering valuable insights into the role of ACC in human physiology and the challenges of systemic metabolic pathway inhibition.
Mechanism of Action
This compound is a reversible, potent inhibitor of both ACC1 and ACC2.[4] Its mechanism of action is centered on the reduction of malonyl-CoA levels in key metabolic tissues.
Signaling Pathway
The inhibition of ACC by this compound directly impacts the fatty acid metabolism pathway as depicted below.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference |
| ACC1 | Human | 27.0 | [5][6] |
| ACC2 | Human | 33.0 | [5][6] |
| ACC1 | Rat | 23.5 | [5][6] |
| ACC2 | Rat | 50.4 | [5][6] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Tissue | Effect | Reference |
| Malonyl-CoA Levels | Skeletal Muscle (Quadriceps) | 76% reduction | [5] |
| Malonyl-CoA Levels | Liver | 89% reduction | [5] |
| Oral Bioavailability (3 mg/kg) | - | 40% | [5] |
| Oral Bioavailability (50 mg/kg) | - | 106% (suggests saturation of clearance) | [5] |
Table 3: Clinical Pharmacodynamics of this compound in Healthy Volunteers
| Dose | Change in Platelet Count from Baseline | Study Duration | Reference |
| 30 mg QD | Dose-dependent decrease | 14 days | [3] |
| 100 mg QD | Dose-dependent decrease | 14 days | [3] |
| 200 mg QD | Dose-dependent decrease | 14 days | [3] |
| 100 mg BID | Dose-dependent decrease | 14 days | [3] |
| 200 mg BID | Reversible decrease | 14 days | [3] |
Note: Specific Cmax, Tmax, and half-life data from human clinical trials are not publicly available.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize ACC inhibitors like this compound.
ACC Enzyme Inhibition Assay (Radiometric)
This assay determines the in vitro potency (IC50) of a compound against ACC1 and ACC2.
-
Principle: The assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA in the presence of acetyl-CoA, ATP, and the ACC enzyme.
-
Materials:
-
Recombinant human or rat ACC1 and ACC2 enzymes
-
Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT)
-
Substrates: Acetyl-CoA, ATP
-
Radiolabeled substrate: [¹⁴C]Sodium bicarbonate
-
Test compound (this compound) at various concentrations
-
Scintillation cocktail and vials
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction plate, combine the assay buffer, ACC enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding the substrate mixture containing acetyl-CoA, ATP, and [¹⁴C]HCO₃⁻.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding an acid (e.g., HCl) to remove unincorporated [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂.
-
Transfer the reaction mixture to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
De Novo Lipogenesis (DNL) Assay in Hepatocytes
This cellular assay measures the effect of a compound on the rate of new fatty acid synthesis.
-
Principle: The assay quantifies the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into newly synthesized lipids within cultured hepatocytes.
-
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line
-
Cell culture medium and supplements
-
Radiolabeled precursor: [¹⁴C]Acetate
-
Test compound (this compound) at various concentrations
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Scintillation counter
-
-
Procedure:
-
Plate hepatocytes and allow them to adhere and recover.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified pre-incubation period.
-
Add [¹⁴C]acetate to the culture medium and incubate for a defined period to allow for lipid synthesis.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Quantify the radioactivity in the lipid extract using a scintillation counter.
-
Normalize the radioactivity to the protein content of the cell lysate.
-
Calculate the percentage of DNL inhibition at each compound concentration.
-
Measurement of Malonyl-CoA in Tissue Samples
This protocol describes the quantification of malonyl-CoA levels in tissue samples from preclinical studies.
-
Principle: Tissue extracts are prepared and analyzed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and quantify malonyl-CoA.
-
Materials:
-
Frozen tissue samples (e.g., liver, skeletal muscle)
-
Homogenization buffer
-
Internal standard (e.g., [¹³C₃]malonyl-CoA)
-
Protein precipitation agent (e.g., perchloric acid)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer
-
-
Procedure:
-
Homogenize the frozen tissue sample in a cold buffer containing an internal standard.
-
Precipitate the proteins from the homogenate.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant containing the small molecule metabolites by HPLC-MS.
-
Separate malonyl-CoA from other metabolites using a specific HPLC gradient.
-
Detect and quantify malonyl-CoA and the internal standard using the mass spectrometer in selected reaction monitoring (SRM) mode.
-
Calculate the concentration of malonyl-CoA in the tissue sample based on the ratio of the analyte to the internal standard and a standard curve.
-
Visualizations
The following diagrams illustrate key concepts related to this compound and its investigation.
Conclusion
This compound is a well-characterized, potent dual inhibitor of ACC1 and ACC2 that has played a significant role in advancing our understanding of the role of de novo lipogenesis in human health and disease. Preclinical studies robustly demonstrated its ability to inhibit ACC and reduce malonyl-CoA levels, leading to decreased fatty acid synthesis and increased fatty acid oxidation. However, the clinical development of this compound highlighted a critical species-specific difference in the role of DNL in platelet production, with systemic ACC inhibition leading to reversible thrombocytopenia in humans. This key finding led to the discontinuation of its development for certain indications and spurred the development of liver-targeted ACC inhibitors, such as PF-05221304, to mitigate this on-target, off-tissue adverse effect. The story of this compound serves as a valuable case study for drug development professionals, emphasizing the importance of understanding the systemic effects of targeting fundamental metabolic pathways. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of ACC inhibition.
References
- 1. [PDF] Acetyl Co-A Carboxylase Inhibition Halts Hyperglycemia Induced Upregulation of De Novo Lipogenesis in Podocytes and Proximal Tubular Cells | Semantic Scholar [semanticscholar.org]
- 2. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
PF-05175157: A Technical Guide for Research in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-05175157 is a potent, broad-spectrum inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the de novo lipogenesis (DNL) pathway. By targeting both ACC1 and ACC2 isoforms, this compound was investigated as a potential therapeutic agent for type 2 diabetes mellitus due to its anticipated effects on improving insulin sensitivity and reducing ectopic lipid accumulation. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical findings, and key experimental methodologies. While showing promise in modulating lipid metabolism, the clinical development of this compound for type 2 diabetes was halted due to safety concerns, specifically a dose-dependent and reversible reduction in platelet count in human subjects. This guide is intended to serve as a resource for researchers investigating ACC inhibition and its role in metabolic diseases.
Mechanism of Action
This compound is a potent inhibitor of both ACC1 and ACC2. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the rate-limiting step in fatty acid synthesis. The inhibition of ACC1, primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, is intended to decrease fatty acid synthesis. The inhibition of ACC2, which is found in the mitochondrial membrane of oxidative tissues such as skeletal muscle and the liver, is expected to increase fatty acid oxidation.[1] The dual inhibition is hypothesized to improve insulin sensitivity and lower blood glucose levels in the context of type 2 diabetes.[1]
The proposed signaling pathway for the metabolic effects of this compound is illustrated below.
Caption: Signaling pathway of this compound in metabolic regulation.
Preclinical Data
In Vitro Potency
This compound demonstrates potent inhibition of both human and rat ACC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Isoform | Species | IC50 (nM) |
| ACC1 | Human | 27.0 |
| ACC2 | Human | 33.0 |
| ACC1 | Rat | 23.5 |
| ACC2 | Rat | 50.4 |
Table 1: In Vitro Potency of this compound. [2][3]
In Vivo Pharmacodynamics and Pharmacokinetics
Studies in lean Sprague Dawley rats demonstrated that oral administration of this compound resulted in a concentration-dependent reduction of malonyl-CoA in both skeletal muscle and liver.[2][3] At the nadir, malonyl-CoA levels were reduced by 76% in the quadriceps and 89% in the liver.[2][3] This was associated with a dose-dependent decrease in hepatic DNL and the respiratory exchange ratio (RER), indicating a shift towards fatty acid utilization.[1]
Pharmacokinetic studies in rats, dogs, and monkeys showed low plasma clearance following intravenous administration.[3] Oral bioavailability was 40% in rats and 54% in dogs.[3]
| Parameter | Rat | Dog | Monkey |
| IV Administration (1 mg/kg) | |||
| Plasma Clearance | Low | Low | Low |
| Oral Administration (3 mg/kg) | |||
| Bioavailability | 40% | 54% | N/A |
Table 2: Preclinical Pharmacokinetic Parameters of this compound. [3]
Clinical Data
A Phase I, randomized, placebo-controlled, double-blind, multiple-dose study (NCT01396161) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with type 2 diabetes mellitus.[4] Participants received oral doses of this compound or placebo once or twice daily for 14 days.[4]
In a Phase I study, a single 600 mg dose of this compound reduced peak fructose-stimulated fractional DNL by 63.6% relative to placebo.[1] The RER was also significantly lower in the treatment group, suggesting an increase in whole-body fatty acid utilization.[1]
Safety Findings
A significant safety concern emerged during clinical evaluation. Administration of this compound led to a reversible and dose-dependent reduction in platelet count in healthy human participants.[5] This effect was not observed in preclinical rodent or dog studies.[5] The reduction in platelet count is believed to be due to the inhibition of ACC in the bone marrow, which impairs the maturation of megakaryocytes.[5] This adverse effect led to the termination of clinical trials for this compound in type 2 diabetes.[1]
| Dose | Change from Baseline in Platelets |
| Placebo | Minimal Change |
| 30 mg QD | Dose-dependent reduction |
| 100 mg QD | Dose-dependent reduction |
| 200 mg QD | Dose-dependent reduction |
| 100 mg BID | Dose-dependent reduction |
| 200 mg BID | Dose-dependent reduction |
Table 3: Effect of this compound on Platelet Count in Healthy Volunteers after 14 Days. [5]
Experimental Protocols
In Vitro ACC Inhibition Assay (Radiometric)
The in vitro potency of this compound against ACC isoforms was determined using a radiometric assay.[6]
Caption: Workflow for the in vitro radiometric ACC inhibition assay.
Methodology:
-
Enzyme Preparation: Recombinant human or rat ACC1 and ACC2 are purified.
-
Assay Reaction: The reaction mixture contains the ACC enzyme, varying concentrations of this compound, and a buffer containing ATP, MgCl2, and citrate.
-
Reaction Initiation: The reaction is initiated by the addition of [14C]acetyl-CoA.
-
Incubation: The reaction is incubated at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of an acid.
-
Measurement: The amount of [14C]malonyl-CoA formed is quantified by scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Malonyl-CoA Measurement in Tissue
The levels of malonyl-CoA in skeletal muscle and liver tissue were assessed following oral administration of this compound.[2][3]
Methodology:
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and liver and quadriceps muscle tissues are rapidly excised and freeze-clamped.[2]
-
Homogenization: The frozen tissues are homogenized in a suitable buffer to extract metabolites.
-
Quantification: Malonyl-CoA levels are quantified using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of malonyl-CoA is normalized to the tissue weight.
De Novo Lipogenesis (DNL) Assessment
Hepatic DNL was measured in rats after acute oral administration of this compound.[2]
Methodology:
-
Isotope Administration: A stable isotope tracer, such as [14C]acetate, is administered to the animals.[2]
-
Lipid Extraction: After a defined period, the liver is harvested, and total lipids are extracted.
-
Measurement: The incorporation of the [14C] label into the lipid fraction is measured by scintillation counting.[2]
-
Data Analysis: The rate of DNL is calculated based on the amount of tracer incorporated into the lipid pool over time.
Conclusion
This compound is a well-characterized, potent dual inhibitor of ACC1 and ACC2 that demonstrated target engagement and modulation of lipid metabolism in both preclinical and clinical settings. While its development for type 2 diabetes was discontinued due to an unforeseen and species-specific adverse effect on platelet production, the study of this compound has provided valuable insights into the role of ACC in human physiology. The data and methodologies associated with this compound remain a significant resource for researchers in the field of metabolic diseases and drug development. Further investigation into liver-specific ACC inhibitors may mitigate the systemic side effects observed with this compound.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Potential of PF-05175157 Against Flaviviruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05175157 is a potent, orally bioavailable small-molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway.[1][2][3] Originally developed for the treatment of metabolic diseases such as diabetes, recent research has unveiled its promising broad-spectrum antiviral activity, particularly against members of the Flavivirus genus.[4][5] This technical guide provides an in-depth overview of the antiviral applications of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Mechanism of Antiviral Action
The antiviral activity of this compound is rooted in its inhibition of the host cellular enzyme Acetyl-CoA Carboxylase (ACC).[5] Flaviviruses, including West Nile Virus (WNV), Dengue Virus (DENV), and Zika Virus (ZIKV), are known to heavily rely on the host cell's lipid metabolism for their replication and assembly.[5] ACC is a rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, a fundamental building block for the synthesis of new fatty acids.
By inhibiting both isoforms of ACC (ACC1 and ACC2), this compound disrupts the de novo fatty acid biosynthesis pathway.[1][2] This disruption limits the availability of essential lipids required by the viruses to form their replication complexes and assemble new viral particles, thereby impeding viral multiplication.[5]
Quantitative Data
The following tables summarize the available quantitative data for this compound, including its inhibitory activity against ACC enzymes and its antiviral efficacy.
Table 1: In Vitro Inhibitory Activity of this compound against Acetyl-CoA Carboxylase (ACC)
| Target Enzyme | Species | IC50 (nM) |
| ACC1 | Human | 27.0 |
| ACC2 | Human | 33.0 |
| ACC1 | Rat | 23.5 |
| ACC2 | Rat | 50.4 |
Data sourced from MedChemExpress and Selleck Chemicals.[1]
Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| West Nile Virus (WNV) | Vero | Inhibition observed | Data not available | Data not available |
| Dengue Virus (DENV) | Vero | Inhibition observed | Data not available | Data not available |
| Zika Virus (ZIKV) | Vero | Inhibition observed | Data not available | Data not available |
While studies have demonstrated the inhibitory effect of this compound on the multiplication of WNV, DENV, and ZIKV in cultured cells, specific EC50 and CC50 values in Vero cells were not explicitly available in the reviewed literature.[5]
Experimental Protocols
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
This protocol outlines a standard procedure to determine the half-maximal effective concentration (EC50) of this compound against flaviviruses.
Materials:
-
Vero cells (or other susceptible cell line)
-
West Nile Virus, Dengue Virus, or Zika Virus stock
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose or Methylcellulose
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in DMEM.
-
Virus Dilution: Dilute the virus stock in DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: When cells are confluent, aspirate the growth medium and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of this compound diluted in an overlay medium (e.g., DMEM with 2% FBS and 0.8% methylcellulose). Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).
-
Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assessment: MTT Assay
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Vero cells
-
This compound
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at an appropriate density. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Antiviral Efficacy: West Nile Virus Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of WNV infection.
Materials:
-
C57BL/6 mice (or other susceptible strain)
-
West Nile Virus (e.g., NY99 strain)
-
This compound
-
Vehicle control (e.g., appropriate solvent for this compound)
-
Equipment for subcutaneous injection and oral gavage
-
Materials for blood and tissue collection
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Treatment Groups: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound treated).
-
Dosing: Administer this compound or vehicle to the respective groups via oral gavage. A typical dosage might be 20 mg/kg, administered twice daily.
-
Infection: Infect the mice with a sublethal dose of WNV via subcutaneous injection (e.g., in the footpad).
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, paralysis) and mortality for a specified period (e.g., 21 days).
-
Viral Load Determination: At specific time points post-infection, collect blood and tissues (e.g., spleen, brain, kidney) to determine the viral load using techniques such as quantitative real-time PCR (qRT-PCR) or plaque assay.
-
Data Analysis: Compare the survival rates, clinical scores, and viral loads between the this compound-treated and vehicle control groups to assess the in vivo antiviral efficacy.
Visualizations
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for PF-05175157 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05175157 is a potent, orally bioavailable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC) 1 and 2.[1] ACC is a critical enzyme in the de novo lipogenesis pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA.[2][3] By inhibiting both ACC isoforms, this compound effectively blocks fatty acid synthesis and can modulate cellular metabolism.[3][4] These characteristics make it a valuable tool for investigating the role of fatty acid metabolism in various physiological and pathological processes, including metabolic diseases, oncology, and infectious diseases.[2][5][6] This document provides detailed information on the solubility of this compound and protocols for its preparation for use in in vitro assays.
Data Presentation: Solubility and Inhibitory Concentrations
A clear understanding of the solubility and potency of this compound is crucial for accurate and reproducible experimental design. The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 20.27 - 30 | 50 - 73.98 | Warming and sonication may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[7][8] |
| Ethanol | 8.11 | 20 |
Note: The molecular weight of this compound is 405.49 g/mol .[7]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Species | IC₅₀ (nM) | EC₅₀ (nM) | Assay Conditions |
| ACC1 | Human | 27.0[4][7][8][9] | Cell-free assay | |
| ACC2 | Human | 33.0[4][7][8][9] | Cell-free assay | |
| ACC1 | Rat | 23.5[4][7][8][9] | Cell-free assay | |
| ACC2 | Rat | 50.4[4][7][8][9] | Cell-free assay | |
| Malonyl-CoA formation | Rat | 30 | In rat hepatocytes[7][8] | |
| [¹⁴C]acetate incorporation into lipids | Rat | 326 | In rats[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.050 mol/L * 0.001 L * 405.49 g/mol * 1000 mg/g = 20.27 mg
-
Weigh the compound: Carefully weigh out 20.27 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied.[7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to final working concentrations in cell culture medium.
Materials:
-
50 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Determine the final desired concentrations: Decide on the range of concentrations to be tested in your assay (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the final working concentrations.
-
Example for a 10 µM working solution: To prepare 1 mL of a 10 µM working solution from a 50 mM stock, you would perform a 1:5000 dilution. This can be achieved in a stepwise manner. For instance, first dilute the 50 mM stock 1:100 in medium to get a 500 µM intermediate solution. Then, dilute this intermediate solution 1:50 in medium to get the final 10 µM concentration.
-
-
Vehicle control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay to account for any solvent effects. For example, if the highest concentration of this compound results in a final DMSO concentration of 0.1%, all wells, including the vehicle control, should contain 0.1% DMSO.
-
Treatment of cells: Replace the existing medium in your cell culture plates with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design. One study describes a 5-hour incubation period for rat hepatocytes.[8]
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound.
Caption: Inhibition of the De Novo Lipogenesis Pathway by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. medkoo.com [medkoo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for PF-05175157
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-05175157 is a potent, orally bioavailable inhibitor of Acetyl-CoA Carboxylase (ACC), with inhibitory activity against both ACC1 and ACC2 isoforms.[1][2] It demonstrates IC50 values of 27.0 nM and 33.0 nM for human ACC1 and ACC2, respectively, and 23.5 nM and 50.4 nM for rat ACC1 and ACC2, respectively.[1][2][3] By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis, and consequently enhances fatty acid oxidation.[1] These characteristics make it a valuable tool for research in metabolic diseases such as type 2 diabetes and for studying the role of fatty acid metabolism in various physiological and pathological processes.[4][5]
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents is crucial for the design and execution of in vitro and in vivo experiments. The following table summarizes the available quantitative solubility data. It is important to note that using freshly opened, anhydrous solvents is recommended, as the presence of moisture can significantly impact solubility, particularly for DMSO.[3][6] For challenging dissolutions, gentle warming and sonication can be employed to facilitate the process.[1][6]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 30 | 73.98 | Hygroscopic; use newly opened solvent. Ultrasonic and warming may be needed.[3][6] |
| 25 | - | ||
| 20.27 | 50 | ||
| 20.0 | 49.38 | ||
| Ethanol | 25 | - | |
| 8.11 | 20 | ||
| DMF | 25 | - | |
| Water | Insoluble | Insoluble |
Molecular Weight of this compound: 405.49 g/mol [7]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood and wear appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 30 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.[6]
-
Gentle warming (e.g., in a 37°C water bath) can also aid dissolution.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]
-
Store the aliquots at -20°C or -80°C for long-term stability. At -20°C, the stock solution is stable for at least one year, and at -80°C, it is stable for up to two years.[6]
-
Stock Solution Preparation Table (for a 10 mM stock):
| Desired Volume | Mass of this compound | Volume of DMSO |
| 1 mL | 4.05 mg | 1 mL |
| 5 mL | 20.27 mg | 5 mL |
| 10 mL | 40.55 mg | 10 mL |
Preparation of In Vitro Working Solutions
Objective: To dilute the high-concentration stock solution to the final working concentration for cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
Protocol:
-
Thawing the Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: Add the final working solution to the cell cultures as per the experimental design.
Preparation of In Vivo Formulations
Objective: To prepare a formulation of this compound suitable for oral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
20% SBE-β-CD in Saline
-
Sterile tubes
-
Vortex mixer
Protocol 1: Aqueous Formulation
This protocol yields a clear solution with a solubility of ≥ 1 mg/mL.[6]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
10% DMSO (from the 10 mg/mL stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution until it is clear and homogenous.
Protocol 2: SBE-β-CD Formulation
This formulation also provides a clear solution with a solubility of ≥ 1 mg/mL.[6]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Add 10% of the DMSO stock solution to 90% of a 20% SBE-β-CD in Saline solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Corn Oil Suspension
This protocol results in a solution with a solubility of ≥ 1 mg/mL.[6]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Add 10% of the DMSO stock solution to 90% corn oil.
-
Mix evenly to form a homogenous suspension.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for In Vivo Formulation of PF-05175157 in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PF-05175157 is a potent, orally bioavailable, broad-spectrum inhibitor of acetyl-CoA carboxylase (ACC), with inhibitory activity against both human and rat isoforms ACC1 and ACC2[1][2]. As a key regulator of fatty acid synthesis and oxidation, ACC is a therapeutic target for metabolic diseases such as type 2 diabetes and nonalcoholic fatty liver disease[3]. Due to its low aqueous solubility, developing an appropriate formulation is critical for achieving desired exposure levels in preclinical animal studies[4][5]. These application notes provide detailed protocols for the in vivo formulation of this compound for oral administration in animal models, along with relevant physicochemical data and a description of its mechanism of action.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Weight | 405.49 g/mol | [2][6] |
| Molecular Formula | C23H27N5O2 | [6][7] |
| Water Solubility | 0.0529 mg/mL (Predicted) | [4] |
| Solubility in DMSO | ≥ 30 mg/mL | [2] |
| Solubility in Ethanol | 8.11 mg/mL (20 mM) | |
| logP | 2.24 (Predicted) | [4] |
Experimental Protocols for In Vivo Oral Formulation
For poorly soluble compounds like this compound, co-solvent and surfactant-based systems are commonly employed to enhance solubility and bioavailability for oral administration in animal studies[5][8]. Below are two established protocols.
Protocol 1: Co-solvent/Surfactant Formulation
This protocol utilizes a combination of DMSO, PEG300, and Tween-80 to achieve a clear solution suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or sterile water (ddH2O)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL or 30 mg/mL)[1][2]. Ensure the DMSO is fresh, as moisture can reduce the solubility of the compound[2].
-
Add Co-solvent: In a sterile tube, add the required volume of the this compound DMSO stock solution. To this, add PEG300. For example, to prepare a 1 mg/mL final solution, add 100 µL of a 10 mg/mL DMSO stock to 400 µL of PEG300[1]. Mix thoroughly until a clear solution is obtained.
-
Add Surfactant: Add Tween-80 to the mixture. Following the example, add 50 µL of Tween-80 and mix until the solution is homogeneous and clear[1].
-
Final Dilution: Add saline or ddH2O to reach the final desired volume. For the 1 mL example, add 450 µL of saline[1]. The final composition of this vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: The final formulation should be a clear solution and administered immediately after preparation for optimal results[2].
Formulation Composition (Example for 1 mg/mL):
| Component | Percentage of Final Volume | Volume for 1 mL |
| This compound in DMSO (10 mg/mL) | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol 2: Cyclodextrin-Based Formulation
This protocol uses a cyclodextrin, specifically sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL)[1].
-
Formulation Preparation: To prepare a 1 mg/mL final solution, add 100 µL of the 10 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution[1].
-
Mixing: Mix the solution thoroughly until it becomes clear.
-
Administration: Administer the formulation immediately after preparation.
Formulation Composition (Example for 1 mg/mL):
| Component | Percentage of Final Volume | Volume for 1 mL |
| This compound in DMSO (10 mg/mL) | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
In Vivo Pharmacokinetics and Efficacy
This compound has demonstrated good oral bioavailability in preclinical species. Oral administration of 3 mg/kg to rats and dogs resulted in a bioavailability of 40% and 54%, respectively[1][2]. In rats, acute oral administration of this compound led to a dose-dependent reduction in malonyl-CoA levels in both skeletal muscle and liver[1].
| Species | Dose (Oral) | Bioavailability | Reference |
| Rat | 3 mg/kg | 40% | [1][2] |
| Dog | 3 mg/kg | 54% | [1][2] |
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of De Novo Lipogenesis
This compound inhibits ACC1 and ACC2, which are critical enzymes in the de novo lipogenesis (DNL) pathway. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis[3]. By inhibiting ACC, this compound reduces the production of malonyl-CoA, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
Caption: Mechanism of action of this compound in the de novo lipogenesis pathway.
Experimental Workflow for In Vivo Formulation and Study
The following diagram outlines the typical workflow for preparing the this compound formulation and conducting an in vivo animal study.
Caption: Experimental workflow for the in vivo formulation and study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-05175157, a Potent Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05175157 is a potent, broad-spectrum small molecule inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2).[1][2][3][4] ACC enzymes catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical rate-limiting step in the de novo lipogenesis (DNL) pathway.[5] By inhibiting ACC, this compound effectively reduces the production of malonyl-CoA, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[6] These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on de novo lipogenesis, along with its mechanism of action and relevant quantitative data.
Introduction
Acetyl-CoA carboxylase (ACC) is a key regulatory enzyme in lipid metabolism. The cytosolic isoform, ACC1, provides malonyl-CoA for the synthesis of fatty acids, while the mitochondrial isoform, ACC2, regulates fatty acid oxidation through the inhibition of carnitine palmitoyltransferase 1 (CPT1). Dysregulation of ACC activity is implicated in various metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[7] this compound has been investigated in clinical trials for the treatment of conditions such as type 2 diabetes mellitus and acne vulgaris.[8] This document outlines a robust cell-based assay to quantify the inhibitory effect of this compound on de novo lipogenesis.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of both ACC1 and ACC2. This inhibition reduces the intracellular pool of malonyl-CoA. A reduction in cytosolic malonyl-CoA directly limits the substrate for fatty acid synthase (FASN), thereby decreasing the synthesis of new fatty acids. Concurrently, a decrease in mitochondrial malonyl-CoA disinhibits CPT1, leading to increased transport of fatty acids into the mitochondria for β-oxidation.
Data Presentation
The inhibitory potency of this compound has been characterized across different species and ACC isoforms. The following table summarizes key quantitative data from in vitro and cell-based assays.
| Parameter | Species | Isoform | Value | Reference |
| IC₅₀ | Human | ACC1 | 27.0 ± 2.7 nM | [1] |
| Human | ACC2 | 33.0 ± 4.1 nM | [1] | |
| Rat | ACC1 | 23.5 ± 1.1 nM | [1] | |
| Rat | ACC2 | 50.4 ± 2.6 nM | [1] | |
| EC₅₀ | Rat (Hepatocytes) | - | 30 nM (Malonyl-CoA formation) | [1][9] |
| Rat (Hepatocytes) | - | 326 nM ([¹⁴C]acetate incorporation) | [1] |
Experimental Protocols
Cell-Based Assay for Inhibition of De Novo Lipogenesis using [¹⁴C]-Acetate Incorporation
This protocol describes a method to measure the inhibition of de novo fatty acid synthesis in a cellular context by quantifying the incorporation of radiolabeled acetate into cellular lipids.
Materials:
-
This compound (stored at -20°C or -80°C)[1]
-
Hepatocytes (e.g., primary rat hepatocytes or HepG2 cell line)
-
Cell culture medium (e.g., Minimum Essential Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
[¹⁴C]-Acetic Acid, Sodium Salt
-
Dimethyl Sulfoxide (DMSO)
-
96-well tissue culture plates
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Seeding:
-
Culture hepatocytes in appropriate medium supplemented with FBS and antibiotics.
-
Seed cells into a 96-well tissue culture plate at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
-
Treatment:
-
Aspirate the culture medium from the wells.
-
Add the medium containing the different concentrations of this compound or vehicle (DMSO) control to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 5 hours) at 37°C in a humidified incubator with 5% CO₂.[9]
-
-
Radiolabeling:
-
Following the incubation with the compound, add [¹⁴C]-acetate to each well at a final concentration of 1 µCi/mL.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable method (e.g., addition of a hexane/isopropanol mixture).
-
-
Quantification:
-
Transfer the lipid-containing organic phase to a scintillation vial.
-
Allow the solvent to evaporate.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the EC₅₀ value using a suitable non-linear regression model.
-
Logical Relationships in Assay Design
The design of this cell-based assay is based on a clear logical progression from the molecular target to the measured biological endpoint.
Conclusion
This compound is a valuable research tool for studying the role of ACC and de novo lipogenesis in various physiological and pathological processes. The provided cell-based assay protocol offers a reliable method for quantifying the inhibitory activity of this compound and similar compounds, aiding in drug discovery and development efforts targeting metabolic diseases.
References
- 1. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl Co-A Carboxylase Inhibition Halts Hyperglycemia Induced Upregulation of De Novo Lipogenesis in Podocytes and Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting acetyl-CoA carboxylases for the treatment of MASLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases (obesity, NAFLD/NASH, CVD) - MedCrave online [medcraveonline.com]
- 9. selleckchem.com [selleckchem.com]
Topic: Determining the Effective Concentration of PF-05175157 in Cell Culture
An Application Note and Protocol for Researchers
Introduction
PF-05175157 is a potent, small-molecule inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms.[1][2][3] ACC is the rate-limiting enzyme in the de novo lipogenesis pathway, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA.[4] Malonyl-CoA is a critical building block for the synthesis of fatty acids. By inhibiting ACC, this compound effectively reduces the production of malonyl-CoA, thereby suppressing fatty acid synthesis.[1][2] Given the central role of ACC in cellular metabolism, its dysregulation is implicated in various diseases, including metabolic disorders and cancer.[4][5]
Determining the precise effective concentration of this compound is crucial for obtaining meaningful and reproducible results in cell culture experiments. This document provides a comprehensive guide for researchers, outlining detailed protocols for establishing the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) through cell viability assays, target engagement confirmation, and analysis of downstream metabolic effects.
Mechanism of Action: Inhibition of De Novo Lipogenesis
This compound exerts its biological effect by directly inhibiting the enzymatic activity of ACC1 and ACC2. This blockade prevents the conversion of acetyl-CoA to malonyl-CoA, a foundational step for fatty acid synthesis. The resulting depletion of the malonyl-CoA pool leads to a reduction in the cell's ability to produce new fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecule synthesis.
Caption: this compound inhibits ACC, blocking the production of malonyl-CoA.
Experimental and Logical Workflow
A systematic approach is required to accurately determine the effective concentration. The workflow begins with a broad dose-response screening to assess cytotoxicity, followed by specific assays to confirm on-target activity at non-toxic concentrations.
Caption: Experimental workflow for determining the effective concentration of this compound.
Data Summary
Published data provides a starting point for designing dose-response experiments. The potency of this compound has been characterized in enzymatic and cell-based assays.
Table 1: Reported In Vitro Potency of this compound
| Target/Assay | System | Potency (IC50/EC50) | Reference |
| Human ACC1 | Cell-free enzymatic assay | 27.0 nM | [1][2] |
| Human ACC2 | Cell-free enzymatic assay | 33.0 nM | [1][2] |
| Rat ACC1 | Cell-free enzymatic assay | 23.5 nM | [1][2] |
| Rat ACC2 | Cell-free enzymatic assay | 50.4 nM | [1][2] |
| Malonyl-CoA Formation | Primary Rat Hepatocytes | 30 nM | [1][2] |
| [¹⁴C]Acetate Incorporation into Lipids | Cell-based assay | 326 nM | [1] |
| Cell Viability (Cytotoxicity) | T47D Breast Cancer Cells (72h) | ~2.3 µM (0.95 µg/mL) | [4] |
| Cell Viability (Cytotoxicity) | BT549 Breast Cancer Cells (72h) | ~187 µM (76 µg/mL) | [4] |
Note: µg/mL values were converted to molarity using a molecular weight of 405.49 g/mol .
Experimental Protocols
Cell Culture and Treatment
-
Cell Selection : Choose a cell line appropriate for the research question. Many cancer cell lines exhibit high rates of de novo lipogenesis and are sensitive to ACC inhibition.[4]
-
Culture Conditions : Maintain cells in the recommended growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.
-
Seeding Density : Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for metabolomics) at a density that ensures they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment. A typical density for a 96-well plate is 5,000–10,000 cells/well.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -80°C to avoid freeze-thaw cycles.[1]
-
Dose-Response Treatment : Perform serial dilutions of the this compound stock in complete growth medium to create a range of concentrations. A broad starting range could be 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells, including a vehicle-only control (typically ≤ 0.1%).
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]
-
Treatment : After cells have adhered (24 hours post-seeding), replace the medium with medium containing the serially diluted this compound or vehicle control.
-
Incubation : Incubate plates for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition : Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation : Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[8]
Protocol 2: Target Engagement (EC50) by Measuring Malonyl-CoA
Directly measuring the product of ACC, malonyl-CoA, is the most definitive way to confirm target engagement.
-
Treatment and Harvest : Treat cells in 6-well plates with a range of this compound concentrations (centered around the enzymatic IC50, e.g., 1 nM to 1 µM) for a short period (e.g., 1-6 hours).
-
Metabolite Extraction : Wash cells rapidly with ice-cold PBS. Quench metabolism and extract metabolites by adding 80:20 methanol:water solution pre-chilled to -80°C. Scrape the cells, collect the extract, and centrifuge to pellet debris.
-
Quantification : Analyze the supernatant for malonyl-CoA levels using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis : Normalize malonyl-CoA levels to the vehicle control. Plot the percent reduction in malonyl-CoA against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Protocol 3: Downstream Effect by Measuring Fatty Acid Synthesis
This protocol measures the incorporation of a labeled substrate into newly synthesized lipids, providing a functional readout of the entire de novo lipogenesis pathway.
-
Treatment : Pre-treat cells with this compound for 1-2 hours.
-
Labeling : Add a labeled substrate, such as [¹⁴C]acetate, to the culture medium and incubate for an additional 4-8 hours.
-
Lipid Extraction : Wash cells with PBS and harvest. Extract total lipids using a standard method (e.g., Folch or Bligh-Dyer).
-
Quantification : Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Analysis : Calculate the percentage of [¹⁴C]acetate incorporation relative to the vehicle control. Determine the EC50 by plotting this percentage against the log of the this compound concentration.
Interpretation and Selection of Effective Concentration
The goal is to find a concentration range that inhibits the target without causing widespread, off-target cytotoxicity.
Caption: Logic for selecting an optimal experimental concentration.
-
On-Target vs. Cytotoxic Effects : Compare the EC50 for target engagement (e.g., malonyl-CoA reduction) with the IC50 for cell viability. Ideally, the EC50 should be significantly lower than the IC50. This indicates a therapeutic window where you can observe specific, on-target effects without inducing general cell death.
-
Selecting a Working Concentration : For mechanistic studies, choose a concentration that gives a robust on-target effect (e.g., 2-10 times the target engagement EC50) while remaining well below the cytotoxic IC50. It is often advisable to use multiple concentrations (e.g., low, medium, and high) to demonstrate a dose-dependent effect in subsequent experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PF05175157 | 1301214-47-0 | Data Sheet | BioChemPartner [biochempartner.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
Measuring Malonyl-CoA Levels After PF-05175157 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the accurate measurement of malonyl-CoA levels in biological samples following treatment with PF-05175157. This compound is a potent, reversible dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2, key enzymes in the de novo lipogenesis pathway.[1] Inhibition of ACC leads to a reduction in malonyl-CoA levels, a critical regulator of fatty acid synthesis and oxidation.[1] The protocols outlined herein are primarily based on liquid chromatography-mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the quantification of malonyl-CoA.[2][3][4]
Introduction
Malonyl-CoA is a central metabolite that plays a crucial role in the regulation of energy metabolism. It serves as a key building block for the synthesis of fatty acids and also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby controlling the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[1] The enzymes responsible for the synthesis of malonyl-CoA from acetyl-CoA are ACC1 and ACC2.[1]
This compound is a pharmacological agent that has been investigated for its potential in treating metabolic diseases.[5][6] It acts as a dual inhibitor of ACC1 and ACC2, leading to a significant decrease in malonyl-CoA levels.[7][8] Accurate measurement of malonyl-CoA is therefore essential for evaluating the pharmacodynamic effects of this compound and understanding its mechanism of action in various biological systems.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the enzymatic activity of ACC1 and ACC2. This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, leading to a depletion of the malonyl-CoA pool. The downstream consequences include the suppression of de novo lipogenesis and an increase in fatty acid oxidation.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the inhibitory activity of this compound and its effect on malonyl-CoA levels as reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound on ACC
| Target Enzyme | IC50 (nM) |
| Human ACC1 | 27.0[7][8] |
| Human ACC2 | 33.0[7][8] |
| Rat ACC1 | 23.5[7][8] |
| Rat ACC2 | 50.4[7][8] |
Table 2: In Vivo Effects of this compound on Malonyl-CoA Levels in Rats
| Tissue | Treatment | % Reduction in Malonyl-CoA | EC50 (nM, unbound plasma conc.) |
| Liver | Acute oral dose | 89%[7][8] | 540[8] |
| Skeletal Muscle (Quadriceps) | Acute oral dose | 76%[7][8] | 870[8] |
Experimental Protocols
This section provides a detailed protocol for the quantification of malonyl-CoA in biological samples, primarily tissue, after treatment with this compound. The method is based on LC-MS/MS analysis.
Experimental Workflow Overview
References
- 1. Targeting acetyl-CoA carboxylases for the treatment of MASLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying PF-05175157 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05175157 is a potent, orally bioavailable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway.[1][2] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in the production of fatty acids.[3] Cancer cells often exhibit upregulated de novo fatty acid synthesis to meet the demands of rapid proliferation, membrane biogenesis, and protein modification.[3] Inhibition of ACC by this compound presents a promising therapeutic strategy to disrupt these processes and impede tumor growth.[3]
These application notes provide a detailed experimental protocol for evaluating the in vivo efficacy of this compound in preclinical xenograft models of cancer. The protocols outlined below cover the establishment of both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), drug formulation and administration, and methods for assessing anti-tumor activity.
Mechanism of Action and Signaling Pathway
This compound inhibits both ACC1 and ACC2 isoforms, leading to a depletion of malonyl-CoA.[1][2] This has two major downstream effects:
-
Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate for fatty acid synthase (FASN), thereby decreasing the production of fatty acids required for membrane synthesis and energy storage.
-
Stimulation of Fatty Acid Oxidation: In the mitochondria, ACC2 inhibition leads to decreased malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This results in increased transport of fatty acids into the mitochondria for β-oxidation.
The signaling pathway affected by this compound is depicted below.
Data Presentation
The following tables summarize the in vivo efficacy of this compound and other ACC inhibitors in various xenograft models.
Table 1: Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Dose & Schedule | Outcome | Reference |
| Triple-Negative Breast Cancer | Patient-Derived Xenograft (PDX) | 20 mg/kg, oral gavage, twice daily | Significantly delayed tumor growth | [1] |
| Triple-Negative Breast Cancer | MDA-MB-468 (CDX) | 20 mg/kg, intraperitoneal, daily | Significantly delayed tumor growth | [1] |
| Prostate Cancer | Patient-Derived Explants | 50 µmol/L, ex vivo culture for 48 hours | Decreased proliferation (Ki67) and increased apoptosis (cleaved caspase-3) | [2] |
Table 2: Efficacy of Other ACC Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Treatment Dose & Schedule | Outcome | Reference |
| ND-646 | Non-Small Cell Lung Cancer | A549 (CDX) | Not specified | Inhibited tumor growth | [4][5] |
| BAY ACC002 | Pancreatic Cancer | Patient-Derived Xenograft (PDX) | Not specified | Blocked tumor growth |
Experimental Protocols
The following protocols provide a general framework for studying this compound in xenograft models. Specific parameters may need to be optimized for different cell lines and tumor types.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the subcutaneous implantation of cancer cell lines into immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Immunodeficient mice (e.g., NSG, NOD/SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers
Workflow Diagram:
Procedure:
-
Cell Culture: Culture cancer cells in their recommended complete medium until they reach the exponential growth phase (approximately 80-90% confluency).
-
Cell Harvest:
-
Wash the cells with sterile PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet twice with sterile PBS or HBSS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of PBS or HBSS.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
-
Cell Suspension for Injection:
-
Centrifuge the cells again and resuspend the pellet in the required volume of cold PBS or HBSS to achieve the desired cell concentration (typically 1-10 x 10^6 cells in 100-200 µL).
-
(Optional) For poorly engrafting cell lines, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse according to approved institutional protocols.
-
Using a 1 mL syringe with a 25-27 gauge needle, slowly inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dose and schedule.
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring until the tumors in the control group reach the predetermined endpoint size.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, western blotting, metabolomics).
-
Patient-Derived Xenograft (PDX) Model Protocol
This protocol describes the implantation of patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NSG)
-
Sterile surgical instruments
-
Transport medium (e.g., DMEM with antibiotics)
-
PBS or HBSS
-
Syringes and needles or trocars
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgery or biopsy under sterile conditions.
-
Tissue Processing:
-
Place the tissue in a sterile petri dish with a small amount of transport medium on ice.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank.
-
Using forceps or a trocar, implant a single tumor fragment subcutaneously.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Monitoring and Passaging:
-
Monitor the mice for tumor growth.
-
When the tumor reaches a size of approximately 1000-1500 mm³, euthanize the mouse and excise the tumor.
-
The tumor can then be passaged into new cohorts of mice for expansion and subsequent efficacy studies.
-
-
Efficacy Study:
-
Once a sufficient number of mice with established PDX tumors are available, follow steps 7 and 8 from the CDX protocol for treatment and analysis.
-
This compound Formulation and Administration
Formulation for Oral Gavage: A common vehicle for oral administration of this compound is 0.5% methylcellulose in sterile water.
Formulation for Intraperitoneal Injection: this compound can be dissolved in a vehicle such as DMSO.
Administration:
-
Oral Gavage: Administer the this compound suspension using a gavage needle.
-
Intraperitoneal Injection: Inject the this compound solution into the peritoneal cavity.
Important Considerations:
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
The development of this compound was halted due to thrombocytopenia (low platelet count) in human trials. While this may not be observed in all preclinical models, it is a factor to consider in the interpretation of results and potential translational relevance.
-
The choice of xenograft model (CDX vs. PDX) will depend on the specific research question. PDX models are generally considered to better recapitulate the heterogeneity and microenvironment of human tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acetyl-CoA carboxyla ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Long-Term Stability and Handling of PF-05175157 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction PF-05175157 is a potent and selective dual inhibitor of Acetyl-CoA Carboxylase isoforms ACC1 and ACC2, which are key enzymes in the de novo lipogenesis (DNL) pathway.[1][2][3] By catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, ACC plays a critical role in fatty acid synthesis and oxidation.[2] The inhibition of this pathway makes this compound a valuable tool for research in metabolic disorders such as type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and obesity.[2][4][5] Given its role in sensitive biological assays, ensuring the integrity and stability of this compound stock solutions is paramount for generating reproducible and reliable experimental data. This document provides detailed protocols for the preparation, storage, and long-term stability assessment of this compound solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is critical for accurate stock solution preparation and concentration calculations.
| Property | Value |
| CAS Number | 1301214-47-0[1][6][7] |
| Molecular Formula | C₂₃H₂₇N₅O₂[1][7][8] |
| Molecular Weight | 405.49 g/mol [1][3][8] |
| Appearance | Crystalline solid / Solid powder[2][7] |
| Solubility | DMSO: ≥ 30 mg/mL (73.98 mM)[6][8][9] Ethanol: ~20-25 mg/mL[3][7] DMF: 25 mg/mL[7] Water: Insoluble[6] |
Note: The use of fresh, anhydrous or moisture-absorbing DMSO is highly recommended, as its hygroscopic nature can significantly reduce the solubility of the product.[6][9]
Mechanism of Action: ACC Inhibition
This compound exerts its biological effect by inhibiting ACC1 and ACC2. This action blocks the conversion of Acetyl-CoA to Malonyl-CoA, a rate-limiting step in fatty acid biosynthesis. The reduction in Malonyl-CoA levels leads to decreased de novo lipogenesis and an increase in fatty acid oxidation.
Recommended Storage and Stability
Proper storage is crucial to prevent degradation and maintain the potency of this compound. Below are the recommended storage conditions for the compound in both solid form and as a stock solution. To avoid degradation from repeated freeze-thaw cycles, it is strongly advised to aliquot stock solutions into single-use volumes.[6][8][9]
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Solid Powder | -20°C | ≥ 3-4 years | [6][7] |
| 0 - 4°C | Short-term (days to weeks) | [2] | |
| Stock Solution in DMSO | -80°C | 1 to 2 years | [6][9] |
| -20°C | 1 month to 1 year | [6][8][9] |
Note: There is some variability in the reported stability durations from different suppliers. A conservative approach is recommended, and independent verification of stability for long-term experiments is advised.
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.
Materials:
-
This compound solid powder (MW: 405.49 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh 4.055 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, briefly warm the tube to 37°C and sonicate in an ultrasonic bath to aid dissolution.[8][9]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protecting tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[9]
Protocol 2: Long-Term Stability Assessment by HPLC
This protocol provides a framework for researchers to determine the stability of their prepared this compound stock solutions under specific laboratory conditions.
Objective: To quantify the purity of this compound in a DMSO stock solution over time at various storage temperatures.
Experimental Workflow:
Materials:
-
Prepared this compound stock solution aliquots
-
High-Performance Liquid Chromatography (HPLC) system with UV/Vis detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., Acetonitrile, Water, Formic Acid)
-
Controlled temperature storage units (-80°C, -20°C, 4°C)
Procedure:
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1. Create a sufficient number of aliquots to accommodate all time points and storage conditions.
-
Time-Zero (T0) Analysis: Immediately after preparation, take one aliquot, allow it to equilibrate to room temperature, and prepare it for HPLC analysis according to your established analytical method. This analysis establishes the initial purity baseline (100%).
-
Storage: Place the remaining aliquots in their designated storage conditions: -80°C, -20°C, and 4°C (as a stress condition). Ensure they are protected from light.
-
Time-Point Analysis: At each scheduled time point (e.g., 1, 3, 6, 9, and 12 months), retrieve one aliquot from each storage condition.[10]
-
Allow the vials to thaw completely and equilibrate to room temperature before opening to prevent water condensation.[11]
-
Analyze the samples using the identical HPLC method established for the T0 analysis.
-
Data Analysis: For each time point, calculate the purity of this compound by comparing its peak area to the total peak area of the chromatogram. The appearance of new peaks may indicate degradation products.[10]
Data Presentation and Interpretation
The results of the stability study should be recorded in a clear, tabular format to facilitate comparison. This allows for the determination of a reliable shelf-life for the stock solutions under your laboratory's specific conditions.
Table Template for Stability Study Results:
| Time Point | Storage Temp. | Purity (%) | Degradation (%) (vs T0) | Observations (e.g., Precipitation) |
| T=0 | N/A | 100% | 0% | Clear Solution |
| 1 Month | -80°C | |||
| -20°C | ||||
| 4°C | ||||
| 3 Months | -80°C | |||
| -20°C | ||||
| 4°C | ||||
| 6 Months | -80°C | |||
| -20°C | ||||
| 4°C | ||||
| 12 Months | -80°C | |||
| -20°C | ||||
| 4°C |
By following these guidelines and protocols, researchers can ensure the long-term stability and integrity of their this compound stock solutions, leading to more accurate and reproducible results in their investigations of metabolic pathways.
References
- 1. PF05175157 | 1301214-47-0 | Data Sheet | BioChemPartner [biochempartner.com]
- 2. medkoo.com [medkoo.com]
- 3. PF 05175157 | Other Ligases | Tocris Bioscience [tocris.com]
- 4. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing PF-05175157 dosage to avoid thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of PF-05175157 to avoid thrombocytopenia. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide: Managing Potential Thrombocytopenia
Issue: A decrease in platelet count is observed during in-human or in-vivo primate studies with this compound.
Root Cause Analysis:
This compound is a potent inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in de novo lipogenesis (DNL). In humans and non-human primates, ACC activity is crucial for the maturation of megakaryocytes, the bone marrow cells responsible for producing platelets. Inhibition of ACC by this compound can impair the synthesis of phospholipids necessary for the expansion of the demarcation membrane system during megakaryocyte development, leading to a dose-dependent and reversible reduction in platelet production.[1][2][3] This is distinct from immune-mediated thrombocytopenia, where drug-dependent antibodies lead to platelet destruction.[4][5][6]
Recommended Actions:
-
Confirm Thrombocytopenia: If a significant drop in platelet count is observed, it is crucial to confirm the finding with a repeat complete blood count (CBC).
-
Dosage Adjustment: The thrombocytopenia induced by this compound has been shown to be dose-dependent.[1] Consider reducing the dosage or temporarily discontinuing treatment to allow for platelet count recovery.
-
Regular Monitoring: Implement a rigorous platelet monitoring protocol throughout the experimental period.
Data on this compound Dosage and Platelet Count
The following table summarizes the change in platelet count from baseline observed in healthy human participants after 14 days of treatment with this compound at various dosages.
| Dosage | Mean Change from Baseline in Platelets (x10^9/L) |
| Placebo | ~0 |
| 30 mg QD | ~ -25 |
| 100 mg QD | ~ -50 |
| 200 mg QD | ~ -75 |
| 100 mg BID | ~ -100 |
| 200 mg BID | ~ -125 |
Data adapted from a study by Kelly et al., as presented in a ResearchGate diagram.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a broad-spectrum inhibitor of both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.[7][8][9][10] ACC is the enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. By inhibiting ACC, this compound effectively blocks de novo lipogenesis.[3]
Q2: Is the thrombocytopenia caused by this compound reversible?
A2: Yes, clinical data indicates that the reduction in platelet count associated with this compound is reversible upon discontinuation of the drug.[1]
Q3: Are there any specific signs or symptoms of thrombocytopenia to watch for in subjects?
A3: While the observed thrombocytopenia has been described as asymptomatic in some studies, it is prudent to monitor for general signs of low platelet counts, which can include easy or excessive bruising (purpura), superficial bleeding into the skin that appears as a rash of pinpoint-sized reddish-purple spots (petechiae), prolonged bleeding from cuts, and bleeding from the gums or nose.
Q4: What is the recommended experimental protocol for monitoring platelet counts?
A4: A detailed protocol for monitoring platelet counts during studies with this compound is provided below.
Experimental Protocols
Protocol for Monitoring Platelet Counts
Objective: To prospectively monitor platelet counts in subjects receiving this compound to enable timely detection of thrombocytopenia.
Materials:
-
K2EDTA anticoagulant collection tubes
-
Automated hematology analyzer
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa)
-
Centrifuge
Procedure:
-
Baseline Measurement: Prior to the first administration of this compound, collect a baseline blood sample to determine the subject's initial platelet count.
-
Sample Collection: Collect 2-3 mL of whole blood via venipuncture into a K2EDTA tube at each scheduled time point.
-
Frequency of Monitoring:
-
Initial Phase (First 2 weeks): Monitor platelet counts twice weekly to detect any acute effects.
-
Maintenance Phase: If platelet counts are stable, reduce monitoring to once weekly.
-
Post-Dosing: Continue weekly monitoring for at least two weeks after the final dose of this compound to confirm the reversibility of any platelet count reduction.
-
-
Platelet Count Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the platelet count, mean platelet volume (MPV), and platelet distribution width (PDW).
-
If the platelet count is below the normal range or a significant drop from baseline is observed, prepare a peripheral blood smear.
-
-
Blood Smear Examination:
-
Stain the blood smear with a Wright-Giemsa stain.
-
Microscopically examine the smear to estimate the platelet count and assess platelet morphology. This helps to rule out pseudothrombocytopenia due to platelet clumping.
-
-
Data Recording and Action Thresholds:
-
Record all platelet count data in a structured format.
-
Actionable Threshold: If the platelet count drops below 100 x 109/L, consider a dose reduction or temporary discontinuation of this compound.[11]
-
Critical Threshold: A platelet count below 50 x 109/L warrants immediate cessation of the drug and consultation with a hematologist.[12]
-
Visualizations
Caption: Signaling pathway of this compound-induced thrombocytopenia.
Caption: Experimental workflow for monitoring platelet counts.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Molecular mechanisms of drug-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PF05175157|this compound|ACC inhibitor [dcchemicals.com]
- 10. This compound - Biochemicals - CAT N°: 21778 [bertin-bioreagent.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Drug-Induced Thrombocytopenia: Mechanisms and Laboratory Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-05175157 Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of PF-05175157 observed in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpected Hematological Findings in Non-Rodent Models
-
Question: We observed a decrease in platelet count in our non-human primate (NHP) model after administration of this compound, but this was not seen in our rat studies. Is this a known effect?
-
Answer: Yes, this is a known species-specific off-target effect of this compound. While not observed in rodents or dogs, clinical evaluation in humans and studies in monkeys have demonstrated that this compound can cause a dose-dependent and reversible reduction in platelet count. [1][2][3]This effect is attributed to the inhibition of de novo lipogenesis (DNL) in the bone marrow, which is crucial for megakaryocyte maturation and subsequent platelet production in humans and monkeys. [1][3]Rodents and dogs appear to have different requirements for DNL in platelet formation. [1] Quantitative Data: Dose-Response of this compound on Platelet Count in Humans (14-Day Study)
| Dose | Change from Baseline in Platelets (Median) |
| Placebo (n=17) | No significant change |
| 30 mg QD (n=9) | Minimal change |
| 100 mg QD (n=9) | Noticeable decrease |
| 200 mg QD (n=9) | Significant decrease |
| 100 mg BID (n=9) | Significant decrease |
| 200 mg BID (n=10) | Most significant decrease |
Data adapted from human clinical trial results, as preclinical NHP data is not publicly detailed.[1]
Issue 2: Variability in In Vivo Efficacy
-
Question: We are seeing inconsistent inhibition of de novo lipogenesis (DNL) in our rat models. What factors could be contributing to this?
-
Answer: Inconsistent DNL inhibition can be influenced by several factors. Ensure precise oral dosing and consider the timing of tissue collection relative to administration. This compound has shown concentration-dependent reductions in malonyl-CoA in both skeletal muscle and liver in rats, with peak effects observed around 1 hour after an acute oral dose. [4][5]Bioavailability can also be a factor; in rats, oral bioavailability was reported to be 40% at a 3 mg/kg dose, but reached 106% at a 50 mg/kg dose, suggesting that clearance mechanisms may become saturated at higher doses. [4] Quantitative Data: In Vivo Effects of this compound in Rats
| Parameter | Tissue/Model | Value |
| Malonyl-CoA Reduction (Nadir) | Quadriceps | 76% |
| Liver | 89% | |
| EC50 for Malonyl-CoA Inhibition | Quadriceps | 870 nM (unbound plasma conc.) [5] |
| Liver | 540 nM (unbound plasma conc.) [5] | |
| Oral Bioavailability | Sprague Dawley Rats | 40% (at 3 mg/kg) [4][5] |
| 106% (at 50 mg/kg) [4] | ||
| Oral Bioavailability | Dogs | 54% (at 3 mg/kg) [4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, broad-spectrum inhibitor of acetyl-CoA carboxylase (ACC), targeting both ACC1 and ACC2 isoforms in humans and rats. [6][5]ACC is the rate-limiting enzyme in de novo lipogenesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. [7]By inhibiting ACC, this compound blocks the synthesis of new fatty acids. [8][7] Quantitative Data: In Vitro Potency (IC50) of this compound [6][4][5]
| Target | Species | IC50 (nM) |
|---|---|---|
| ACC1 | Human | 27.0 |
| ACC2 | Human | 33.0 |
| ACC1 | Rat | 23.5 |
| ACC2 | Rat | 50.4 |
Caption: this compound inhibits ACC1/ACC2, blocking malonyl-CoA production.
Q2: Are there any observed effects of this compound on viral replication?
A2: Yes, one study investigated the effect of this compound on flaviviruses. Treatment with this compound was shown to inhibit the multiplication of West Nile virus (WNV), dengue virus, and Zika virus in cultured cells. In a WNV-infected mouse model, this compound administration led to a reduction of the viral load in both serum and kidneys. [7] Q3: What is the recommended protocol for assessing malonyl-CoA levels in rat liver following this compound administration?
A3: The following is a generalized protocol based on published preclinical studies. [4][5] Experimental Protocol: Assessment of Hepatic Malonyl-CoA Inhibition in Rats
-
Animal Model: Male Sprague Dawley rats. [4]2. Dosing: Administer this compound via oral gavage. Doses can range from 0.25 mg/kg to 100 mg/kg to establish a dose-response curve. [4]A vehicle control (e.g., DMSO) should be used.
-
Time Point: Tissues should be collected 1 hour post-administration, which is when nadir malonyl-CoA levels have been observed. [4][5]4. Sample Collection:
-
Anesthetize the animal.
-
Collect blood via cardiac puncture into K2EDTA tubes for plasma exposure analysis. Centrifuge at 4°C and store plasma at -20°C. [5] * Rapidly remove the liver, freeze-clamp it using clamps pre-chilled in liquid nitrogen, and subsequently store at -80°C until analysis. [5]5. Analysis: Malonyl-CoA levels in the liver tissue can be quantified using appropriate methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Caption: Workflow for measuring malonyl-CoA in rats after this compound dosing.
Q4: How was the species-specific effect on platelets investigated?
A4: The differential response was uncovered during clinical trials, where a reduction in platelet count was observed in human participants, an effect not predicted by preclinical toxicity studies in rodents. [1][2]Subsequent investigation established that this was due to the inhibition of ACC within the bone marrow, which impairs the maturation of megakaryocytes—the precursors to platelets. [1]This highlights a fundamental difference in the reliance on de novo lipogenesis for platelet production between humans/monkeys and rodents/dogs. [1]
Caption: Species differences in reliance on DNL for platelet production.
References
- 1. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PF-05175157 and Platelet Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding PF-05175157-induced platelet reduction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause platelet reduction?
A1: this compound is a potent inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2][3] This pathway is responsible for the synthesis of fatty acids. The reduction in platelet count, or thrombocytopenia, observed with this compound treatment is a direct consequence of ACC inhibition in the bone marrow.[4][5] This inhibition impairs the maturation of megakaryocytes, the precursor cells to platelets, by disrupting the formation of the demarcation membrane system (DMS). The DMS is a complex internal membrane network essential for producing and releasing new platelets.[5]
Q2: Is the platelet reduction caused by this compound reversible?
A2: Yes, clinical data from studies in healthy human participants have shown that the platelet count reduction induced by this compound is reversible upon discontinuation of the drug.[4]
Q3: Was this toxicity predicted by preclinical animal studies?
A3: No, preclinical toxicology studies in rats and dogs did not show evidence of platelet count reductions.[5] However, subsequent studies in cynomolgus monkeys did replicate the thrombocytopenia observed in humans, with a similar concentration-response relationship.[5] This highlights a species-specific difference in the reliance of megakaryocytes on DNL.
Q4: What is the mechanism behind the impaired megakaryocyte maturation?
A4: The primary mechanism is the disruption of the demarcation membrane system (DMS) formation within megakaryocytes. The synthesis of phospholipids, critical components of the DMS, is heavily reliant on the availability of fatty acids from the DNL pathway.[4] By inhibiting ACC, this compound limits the supply of these necessary building blocks, leading to incomplete DMS development and a subsequent failure to produce and release platelets.
Troubleshooting Guides
Issue 1: Observing lower than expected platelet counts in an in vivo animal model treated with this compound.
-
Possible Cause 1: Animal model selection.
-
Possible Cause 2: Dose and duration of treatment.
-
Troubleshooting: The platelet reduction is dose-dependent.[4] Ensure that the dose and duration of this compound administration are appropriate to induce the effect. Refer to the dose-response data from human clinical trials for guidance on effective concentrations.
-
Issue 2: Difficulty replicating this compound-induced effects on megakaryocytes in vitro.
-
Possible Cause 1: Inappropriate cell culture model.
-
Troubleshooting: Utilize primary human or non-human primate CD34+ hematopoietic stem and progenitor cells differentiated into megakaryocytes. This provides a more clinically relevant system than some immortalized cell lines.
-
-
Possible Cause 2: Suboptimal culture conditions.
-
Troubleshooting: Ensure that the culture medium contains the necessary cytokines to support megakaryocyte differentiation and maturation, such as thrombopoietin (TPO).
-
Data Summary
Table 1: Dose-Dependent Effect of this compound on Platelet Count in Healthy Human Participants after 14 Days of Administration. [4]
| Treatment Group | N | Median Change from Baseline in Platelets (x10^9/L) |
| Placebo | 17 | ~0 |
| 30 mg QD | 9 | ~ -25 |
| 100 mg QD | 9 | ~ -50 |
| 200 mg QD | 9 | ~ -75 |
| 100 mg BID | 9 | ~ -100 |
| 200 mg BID | 10 | ~ -125 |
Potential Mitigation Strategies and Experimental Approaches
Based on the mechanism of action, a potential strategy to mitigate this compound-induced thrombocytopenia is to provide an exogenous source of fatty acids to bypass the inhibited de novo lipogenesis pathway. Research has suggested that dietary fatty acid composition can influence platelet counts.[4][6][7][8]
Hypothesis: Supplementation with Polyunsaturated Fatty Acids (PUFAs) can rescue this compound-induced impairment of megakaryopoiesis.
This hypothesis is supported by findings that a PUFA-enriched diet can prevent thrombocytopenia in mice fed a high saturated fatty acid diet, and that fatty acid uptake is crucial for megakaryocyte maturation.[4][6][7][8]
Experimental Protocols
In Vitro Megakaryocyte Differentiation and Proplatelet Formation Assay
This protocol allows for the assessment of this compound's impact on megakaryocyte development and the potential rescue effect of lipid supplementation.
Methodology:
-
Isolation of CD34+ Cells: Isolate CD34+ hematopoietic stem and progenitor cells from human cord blood or bone marrow using magnetic-activated cell sorting (MACS).[9]
-
Megakaryocyte Differentiation: Culture the isolated CD34+ cells in a serum-free medium supplemented with thrombopoietin (TPO) and other appropriate cytokines (e.g., SCF, IL-6, IL-9) for 10-14 days to induce differentiation into mature megakaryocytes.[9]
-
Treatment: On day 7 of culture, add this compound at various concentrations to the culture medium. For rescue experiments, co-administer a source of polyunsaturated fatty acids (e.g., linoleic acid, arachidonic acid) along with this compound.
-
Assessment of Megakaryocyte Maturation:
-
Flow Cytometry: At day 12-14, stain cells with fluorescently labeled antibodies against megakaryocyte-specific markers such as CD41 and CD42b to quantify the percentage of mature megakaryocytes.[10]
-
Ploidy Analysis: Analyze the DNA content of the CD41+ population by flow cytometry after staining with a DNA dye (e.g., propidium iodide) to assess megakaryocyte polyploidization.[11]
-
-
Assessment of Proplatelet Formation:
Analysis of the Demarcation Membrane System (DMS)
This protocol focuses on visualizing and quantifying the DMS to directly assess the structural impact of this compound.
Methodology:
-
Megakaryocyte Culture and Treatment: Differentiate and treat megakaryocytes with this compound as described in the previous protocol.
-
DMS Staining:
-
Fluorescence Microscopy: Stain live, unfixed megakaryocytes with a lipophilic dye that incorporates into the plasma membrane, such as DiI or FM 1-43. The DMS is continuous with the plasma membrane and will therefore be labeled.[12]
-
Confocal Microscopy: Acquire z-stack images of the stained megakaryocytes using a confocal microscope to visualize the intricate 3D structure of the DMS.
-
-
DMS Quantification:
-
Image Analysis: Use image analysis software to quantify the complexity and extent of the DMS network. This can be done by measuring the total fluorescence intensity or by using more advanced morphological analysis.
-
Transmission Electron Microscopy (TEM): For ultrastructural analysis, fix the megakaryocytes and process them for TEM to visualize the DMS at high resolution.[13]
-
Visualizations
Caption: Signaling pathway of this compound-induced thrombocytopenia and potential mitigation.
Caption: Experimental workflow for investigating this compound effects on megakaryocytes.
Caption: Troubleshooting logic for in vivo experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting de novo lipogenesis identifies a therapeutic vulnerability in therapy-resistant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombocytopenia model with minimal manipulation of blood cells allowing whole blood assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient megakaryopoiesis and platelet production require phospholipid remodeling and PUFA uptake through CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged thrombocytopenia after CAR T-cell therapy: the role of thrombopoietin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Properties of the demarcation membrane system in living rat megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Approaches to Image and Quantify the Demarcation Membrane System in Living Megakaryocytes | Springer Nature Experiments [experiments.springernature.com]
PF-05175157 stability issues in long-term cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-05175157 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and broad-spectrum inhibitor of Acetyl-CoA Carboxylase (ACC), an enzyme that exists in two isoforms, ACC1 and ACC2.[1][2] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is the initial and rate-limiting step in the de novo lipogenesis (DNL) pathway.[3][4] By inhibiting ACC, this compound blocks the synthesis of fatty acids.[3] The inhibition of ACC1 primarily affects fatty acid synthesis in lipogenic tissues, while the inhibition of ACC2 stimulates fatty acid oxidation in oxidative tissues.[5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: It is recommended to dissolve this compound in fresh DMSO.[6] Note that moisture-absorbing DMSO can reduce its solubility.[6] For long-term storage of the stock solution, it is advised to store it at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution upon preparation.[1]
Q3: Is this compound generally considered stable in in vitro experiments?
A3: Yes, in vitro studies have shown that this compound is stable. It is not metabolized in rat, dog, or human microsomes and is also stable in human hepatocyte incubations.[1][6] However, it is minimally metabolized by recombinant human CYP3A4 and CYP3A5.[1][6]
Troubleshooting Guide for Long-Term Cell Culture Experiments
Issue 1: Diminished or inconsistent inhibitory effect of this compound over time.
-
Possible Cause 1: Compound degradation in cell culture medium. While generally stable, the complex and aqueous environment of cell culture media over extended periods could potentially lead to the degradation of any small molecule inhibitor.
-
Troubleshooting Steps:
-
Replenish the medium with fresh compound regularly: For long-term experiments, it is advisable to perform partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 48-72 hours). The optimal frequency will depend on the specific cell line and experimental duration.
-
Assess compound stability in your specific medium: If you continue to observe inconsistent results, you can assess the stability of this compound in your cell culture medium over time using methods like HPLC-MS.[7]
-
-
-
Possible Cause 2: Cellular metabolism of the compound. Although this compound shows low metabolism in hepatocytes, some cell lines may have higher metabolic activity that could reduce the effective concentration of the inhibitor over time.
-
Troubleshooting Steps:
-
Increase dosing frequency: Similar to addressing potential degradation, more frequent media changes with fresh compound can help maintain a stable intracellular concentration.
-
Use a higher initial concentration (with caution): If you suspect cellular metabolism is a significant factor, you could consider using a slightly higher initial concentration. However, this should be done carefully to avoid off-target effects or cytotoxicity. Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
-
-
Possible Cause 3: Cellular adaptation and resistance. In long-term cultures, cells may adapt to the presence of an inhibitor, potentially upregulating compensatory pathways or altering the expression of the target protein.
-
Troubleshooting Steps:
-
Monitor target engagement: Periodically assess the levels of malonyl-CoA, the direct product of ACC, to confirm that this compound is still effectively inhibiting its target.
-
Analyze protein expression: At the end of your experiment, check the expression levels of ACC1 and ACC2 via Western blot to see if there are any changes in response to long-term treatment.
-
-
Issue 2: Observed cytotoxicity at expected effective concentrations.
-
Possible Cause 1: Off-target effects. While this compound is a potent ACC inhibitor, high concentrations or prolonged exposure may lead to off-target effects that can induce cytotoxicity.
-
Troubleshooting Steps:
-
Perform a thorough dose-response curve: Determine the IC50 for your cell line and use the lowest effective concentration for your long-term experiments.
-
Validate with a secondary inhibitor: If possible, use a structurally different ACC inhibitor to confirm that the observed phenotype is due to on-target inhibition.[8]
-
-
-
Possible Cause 2: Essential role of de novo lipogenesis in your cell line. The inhibition of de novo lipogenesis can be detrimental to certain cell types that rely heavily on this pathway for survival and proliferation.
-
Troubleshooting Steps:
-
Conduct rescue experiments: Supplement the culture medium with downstream products of the fatty acid synthesis pathway, such as palmitate, to see if this can rescue the cells from the cytotoxic effects of this compound.
-
Evaluate cell line dependency: Research the specific metabolic dependencies of your cell line to understand if it is particularly sensitive to the inhibition of de novo lipogenesis.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) |
| ACC1 | Human | 27.0 |
| ACC2 | Human | 33.0 |
| ACC1 | Rat | 23.5 |
| ACC2 | Rat | 50.4 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][6]
Table 2: Cellular Activity of this compound
| Cell Type | Assay | EC50 (nM) |
| Rat Hepatocytes | Malonyl-CoA formation | 29.9 |
| Various Cancer Cell Lines | Inhibition of [14C]acetate incorporation into lipids | 326 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][6]
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, thaw a vial of the stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentration. It is common to perform a serial dilution to achieve the final concentration, ensuring the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Aspirate the old medium from your cell culture plates.
-
Add the medium containing the desired concentration of this compound to the cells.
-
For long-term experiments, replace the medium with fresh this compound-containing medium every 48-72 hours.
-
-
Vehicle Control:
-
Always include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Mandatory Visualizations
Caption: ACC Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Diminished Inhibitory Effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Targeting acetyl-CoA carboxylases for the treatment of MASLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Interpreting unexpected results in PF-05175157 experiments
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the Acetyl-CoA Carboxylase (ACC) inhibitor, PF-05175157.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable, and broad-spectrum inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2).[1][2][3][4] ACC is the rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in the de novo lipogenesis (DNL) pathway.[5][6][7] By inhibiting both isoforms, this compound simultaneously blocks the synthesis of new fatty acids (via ACC1) and promotes the oxidation of existing fatty acids (by relieving ACC2-mediated inhibition of carnitine palmitoyltransferase 1, CPT1).[8][9][10]
Q2: What are the known in vitro potencies of this compound against its targets?
A2: The inhibitory concentrations (IC50) of this compound have been determined for both human and rat ACC isoforms. These values are crucial for designing in vitro experiments and interpreting results.
Table 1: In Vitro Potency (IC50) of this compound [1][2]
| Target | Species | IC50 (nM) |
|---|---|---|
| ACC1 | Human | 27.0 |
| ACC2 | Human | 33.0 |
| ACC1 | Rat | 23.5 |
| ACC2 | Rat | 50.4 |
Q3: What are the expected downstream effects of this compound in a typical in vivo rodent model?
A3: In rodents, acute oral administration of this compound leads to a dose-dependent reduction in malonyl-CoA levels in key metabolic tissues like the liver and skeletal muscle.[1][2][11] This is accompanied by an inhibition of hepatic de novo lipogenesis and a shift in whole-body energy utilization, which can be observed as a reduction in the respiratory exchange ratio.[1][11]
Table 2: Summary of In Vivo Effects of this compound in Rats [1]
| Tissue | Endpoint | Effect |
|---|---|---|
| Liver | Malonyl-CoA Levels | 89% reduction at nadir |
| Quadriceps | Malonyl-CoA Levels | 76% reduction at nadir |
| Liver | De Novo Lipogenesis | Dose-dependent inhibition |
| Whole Body | Respiratory Exchange Ratio | Reduction |
Troubleshooting Unexpected Results
Q4: My human-derived cancer cell line shows significantly reduced proliferation after treatment, an effect not seen in my rodent cell line. Why is there a discrepancy?
A4: This is a critical and documented species-specific difference related to the role of de novo lipogenesis. While rodent cells can often compensate for DNL inhibition by up-regulating the uptake of exogenous lipids, many human cells, particularly those involved in high rates of proliferation (like cancer cells or hematopoietic progenitors), are more heavily reliant on DNL for producing the phospholipids necessary for membrane biogenesis.[12] The most notable example of this was observed in human clinical trials, where this compound caused a reversible reduction in platelet count (thrombocytopenia) by impairing megakaryocyte maturation in the bone marrow—an effect not seen in preclinical rodent toxicity studies.[6][12][13] Your observation is consistent with this species-dependent reliance on DNL.
Q5: I am treating hepatocytes with this compound but observe a subsequent rise in triglyceride secretion. Is this an off-target effect?
A5: This is not an off-target effect but rather a known paradoxical outcome of ACC inhibition in hepatocytes.[8][14] While DNL is inhibited, the complex regulatory networks governing lipid metabolism can lead to an increase in the secretion of very-low-density lipoproteins (VLDL), resulting in hypertriglyceridemia.[14] This is thought to be partly mediated by the activation of the transcription factor SREBP-1c.[14] This effect has been mitigated in clinical settings by co-administering this compound with inhibitors of other enzymes, such as DGAT2.[8]
Q6: The effective concentration (EC50) in my cell-based assay is an order of magnitude higher than the published IC50. What could be the cause?
A6: A discrepancy between the enzymatic inhibitory concentration (IC50) and the cellular effective concentration (EC50) is common and can be attributed to several factors:
-
Cell Permeability: The compound must cross the cell membrane to reach the cytosolic (ACC1) and mitochondrial (ACC2) targets.
-
Protein Binding: Components in the cell culture medium, such as albumin in fetal bovine serum, can bind to the compound, reducing its free and active concentration.
-
Cellular Metabolism: Although this compound is relatively stable, some cell types may metabolize it, albeit minimally.[1][2]
-
Presence of Exogenous Lipids: If the culture medium is rich in fatty acids, the cells may be less sensitive to the inhibition of DNL, thus requiring a higher concentration of the inhibitor to elicit a phenotypic effect.
Q7: My in vivo study in pregnant rats resulted in developmental toxicity. Is this a known risk?
A7: Yes, developmental toxicity is a known risk at higher doses. Studies in both rats and rabbits have shown that oral administration of this compound can cause growth retardation and malformations, particularly those associated with disrupted midline fusion.[5] This is believed to be a direct consequence of inhibiting DNL, which is critical for fetal development.[5] These findings highlight the essential role of the ACC pathway during embryogenesis.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PF05175157|this compound|ACC inhibitor [dcchemicals.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting acetyl-CoA carboxylases for the treatment of MASLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Acetyl Co-A Carboxylase Inhibition Halts Hyperglycemia Induced Upregulation of De Novo Lipogenesis in Podocytes and Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-05175157 Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-response curve analysis using PF-05175157, a potent acetyl-CoA carboxylase (ACC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a broad-spectrum inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2] It targets both ACC1 and ACC2 isoforms in humans and rats, thereby preventing the conversion of acetyl-CoA to malonyl-CoA. This inhibition leads to a reduction in fatty acid synthesis and can impact cellular processes that rely on this pathway.
Q2: What are the reported IC50 and EC50 values for this compound?
A2: The inhibitory potency of this compound has been characterized in various assays. The IC50 values for ACC1 and ACC2 in both human and rat are summarized in the table below. Additionally, reported EC50 values from cell-based and in vivo studies are provided.
Q3: What are the key signaling pathways affected by this compound?
A3: The primary signaling pathway affected by this compound is the de novo lipogenesis pathway, which is crucial for the synthesis of fatty acids. By inhibiting ACC, this compound effectively blocks the production of malonyl-CoA, a critical building block for fatty acid elongation. This can have downstream effects on various cellular functions, including membrane biosynthesis, energy storage, and the production of signaling molecules.
Q4: Are there any known off-target effects or toxicities associated with this compound?
A4: Clinical trials with this compound in humans have revealed a dose-dependent and reversible reduction in platelet count.[3] This effect is attributed to the inhibition of fatty acid synthesis within the bone marrow, which is essential for megakaryocyte maturation and platelet production.[3][4] While this was observed in humans, rodent studies did not show similar toxicity.[3] Researchers should be mindful of this potential effect, especially when translating findings from rodent models to human-relevant systems.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Species | IC50 (nM) |
| ACC1 | Human | 27.0 ± 2.7 |
| ACC2 | Human | 33.0 ± 4.1 |
| ACC1 | Rat | 23.5 ± 1.1 |
| ACC2 | Rat | 50.4 ± 2.6 |
| Data sourced from MedChemExpress.[1] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | System | Endpoint | EC50 (nM) |
| Malonyl-CoA Formation | Rat Hepatocytes | Inhibition | 30 |
| [14C]acetate Incorporation into Lipids | - | Inhibition | 326 |
| Malonyl-CoA Inhibition | Rat Quadriceps (in vivo) | Inhibition | 870 |
| Malonyl-CoA Inhibition | Rat Liver (in vivo) | Inhibition | 540 |
| Data sourced from MedChemExpress and Selleck Chemicals.[1][5] |
Experimental Protocols and Methodologies
In Vitro Dose-Response Protocol for this compound in Rat Hepatocytes
This protocol outlines a general procedure for determining the EC50 of this compound by measuring the inhibition of malonyl-CoA formation in primary rat hepatocytes.
-
Cell Culture: Isolate and culture primary rat hepatocytes using standard procedures.
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in appropriate cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Plate hepatocytes in suitable multi-well plates.
-
After allowing the cells to adhere, replace the medium with fresh medium containing the varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a predetermined period (e.g., 5 hours) at 37°C in a humidified incubator.[5]
-
-
Endpoint Measurement (Malonyl-CoA Levels):
-
Terminate the experiment by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and process the lysates to measure malonyl-CoA levels using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Normalize the malonyl-CoA levels in the this compound-treated wells to the vehicle-treated control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Troubleshooting Guide
Problem 1: High variability in dose-response data.
-
Possible Cause: Inconsistent cell seeding, leading to variations in cell number per well.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain a humidified environment.
-
-
Possible Cause: Compound precipitation at higher concentrations.
-
Solution: Visually inspect the prepared drug dilutions for any signs of precipitation. If observed, consider using a different solvent or reducing the highest concentration tested. Ensure proper mixing of the compound in the media.
-
Problem 2: The dose-response curve does not reach a clear plateau.
-
Possible Cause: The concentration range tested is too narrow.
-
Solution: Broaden the range of concentrations tested, ensuring they span from no effect to a maximal effect. This may require performing a preliminary range-finding experiment.
-
-
Possible Cause: The incubation time is not optimal.
-
Solution: The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal incubation period to observe the full range of the dose-response.
-
Problem 3: Unexpected cytotoxicity observed at concentrations where the primary endpoint is not maximally affected.
-
Possible Cause: Off-target effects of the compound at higher concentrations.
-
Solution: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your primary dose-response experiment to distinguish between specific inhibition and general toxicity.
-
-
Possible Cause: Vehicle (e.g., DMSO) toxicity.
-
Solution: Ensure the final concentration of the vehicle is consistent and non-toxic across all wells. Run a vehicle-only control at the highest concentration used.
-
Problem 4: Inconsistent results between experiments.
-
Possible Cause: Variation in cell passage number or health.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell health and morphology.
-
-
Possible Cause: Instability of the compound in solution.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Visualizations
Caption: Mechanism of this compound action on the ACC signaling pathway.
Caption: General workflow for in vitro dose-response analysis of this compound.
References
Addressing variability in in vivo efficacy of PF-05175157
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acetyl-CoA carboxylase (ACC) inhibitor, PF-05175157. Our aim is to help you address potential variability in your in vivo experiments and achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, broad-spectrum inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1] ACC is a key enzyme in the de novo lipogenesis (DNL) pathway, responsible for converting acetyl-CoA to malonyl-CoA. By inhibiting ACC, this compound blocks the synthesis of fatty acids and can stimulate fatty acid oxidation.
Q2: What are the reported in vitro IC50 values for this compound?
The inhibitory potency of this compound has been characterized across different species and ACC isoforms.
| Target | Species | IC50 (nM) |
| ACC1 | Human | 27.0 ± 2.7 |
| ACC2 | Human | 33.0 ± 4.1 |
| ACC1 | Rat | 23.5 ± 1.1 |
| ACC2 | Rat | 50.4 ± 2.6 |
| Data sourced from MedChemExpress.[1] |
Q3: What is the oral bioavailability of this compound in preclinical models?
Oral administration of this compound has demonstrated good bioavailability in rats and dogs.
| Species | Dose (mg/kg) | Bioavailability (%) |
| Rat | 3 | 40 |
| Dog | 3 | 54 |
| Data sourced from Selleck Chemicals.[1] |
Q4: Are there known species-specific adverse effects for this compound?
Yes, a significant species-specific adverse effect has been observed. In humans and monkeys, administration of this compound has been shown to cause a dose-dependent reduction in platelet count (thrombocytopenia).[2] This effect is not observed in rodents or dogs.[2] This is a critical consideration when selecting animal models for your studies.
Troubleshooting Guide for In Vivo Efficacy Variability
Variability in in vivo efficacy can arise from a number of factors. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Higher than expected variability in therapeutic response between animals.
Possible Cause 1: Formulation and Dosing Vehicle Instability
The formulation of this compound is critical for consistent absorption and exposure. Improper formulation can lead to inconsistent bioavailability and, therefore, variable efficacy.
-
Recommendation:
-
Ensure complete solubilization of this compound in the chosen vehicle. For rodent studies, common vehicles include:
-
Prepare fresh dosing solutions daily to avoid degradation.
-
If using a suspension, ensure it is homogenous before and during administration.
-
Possible Cause 2: Impact of Food Intake
The presence or absence of food can significantly alter the absorption of orally administered drugs.
-
Recommendation:
-
Standardize the feeding schedule of your animals.
-
Consider the timing of dosing relative to the last meal. Fasting animals prior to dosing can reduce variability in gastric emptying and intestinal transit times.
-
Be aware that high-fat diets can alter baseline lipid metabolism, which may influence the observed effect of an ACC inhibitor.
-
Possible Cause 3: Animal Strain and Sex Differences
Different strains of mice or rats can exhibit variations in drug metabolism and physiological response. Sex-specific differences in metabolism have also been reported.
-
Recommendation:
-
Use a consistent and well-characterized animal strain for all experiments.
-
Include both male and female animals in your studies and analyze the data separately to identify any sex-specific effects.
-
Issue 2: Lack of expected efficacy or target engagement.
Possible Cause 1: Insufficient Dose or Exposure
The dose of this compound may not be sufficient to achieve the necessary plasma concentrations for target engagement in your specific model.
-
Recommendation:
-
Conduct a dose-response study to determine the optimal dose for your desired therapeutic effect.
-
Measure plasma concentrations of this compound to confirm adequate exposure.
-
Assess target engagement by measuring malonyl-CoA levels in relevant tissues (e.g., liver, skeletal muscle). A significant reduction in malonyl-CoA is a direct indicator of ACC inhibition. In rats, an acute oral dose of this compound has been shown to cause a concentration-dependent reduction in both skeletal muscle and liver malonyl-CoA.[1]
-
Possible Cause 2: Sub-optimal Route of Administration
While oral gavage is common, it can be a source of stress and variability.
-
Recommendation:
-
Ensure proper oral gavage technique to minimize stress and prevent accidental tracheal administration.
-
Consider alternative, less stressful oral dosing methods if variability persists.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents
This protocol provides a general guideline for preparing a solution of this compound. The specific percentages of co-solvents may need to be optimized for your desired concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a stock solution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired proportions.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure complete mixing.
-
Visually inspect the final solution to ensure it is clear and free of precipitation.
-
Prepare the dosing solution fresh on the day of the experiment.
Protocol 2: Assessment of Target Engagement - Malonyl-CoA Measurement
This protocol outlines the general steps for measuring malonyl-CoA levels in tissue samples.
Materials:
-
Tissue samples (e.g., liver, skeletal muscle)
-
Liquid nitrogen
-
Homogenizer
-
Reagents for malonyl-CoA extraction and quantification (commercially available kits are recommended)
Procedure:
-
At the desired time point after this compound administration, euthanize the animal and rapidly excise the target tissues.
-
Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Store the frozen tissues at -80°C until analysis.
-
On the day of analysis, homogenize the frozen tissue in the appropriate extraction buffer provided with your quantification kit.
-
Follow the manufacturer's instructions for the malonyl-CoA quantification assay.
-
Normalize the malonyl-CoA levels to the total protein concentration of the tissue homogenate.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the de novo lipogenesis pathway.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study with this compound.
Troubleshooting Logic for Efficacy Variability
References
Optimizing treatment duration with PF-05175157 for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing treatment duration with PF-05175157 to achieve maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and reversible inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2).[1] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, responsible for converting acetyl-CoA to malonyl-CoA. By inhibiting ACC, this compound decreases the production of malonyl-CoA, which in turn reduces fatty acid synthesis and promotes fatty acid oxidation.
Q2: How quickly can I expect to see an effect of this compound in my experiments?
A2: The onset of action for this compound is rapid. In vivo studies in rats have shown a significant reduction in malonyl-CoA levels in both skeletal muscle and liver as early as one hour after a single oral dose.[1][2] For in vitro experiments, a 5-hour incubation period has been shown to be effective for inhibiting the formation of malonyl-CoA in rat hepatocytes.[1]
Q3: What is a recommended starting point for treatment duration in an in vitro cell-based assay?
A3: Based on available data, a treatment duration of 5 hours is a well-established starting point for acute inhibition of ACC in cell culture.[1][2] However, the optimal duration will depend on the specific cell type and the biological question being addressed. For studies on longer-term effects, treatment durations of 24 to 48 hours have been used in some contexts, such as in studies with Vero cells.
Q4: What are the considerations for longer-term treatment with this compound?
A4: Long-term administration of this compound has been associated with a reversible, dose-dependent reduction in platelet counts (thrombocytopenia) in human clinical trials.[3] This is thought to be due to the inhibition of fatty acid synthesis in the bone marrow, which is essential for megakaryocyte maturation and platelet production.[3] Researchers conducting in vivo studies of longer than a few days should consider monitoring platelet counts. The effect on platelets was observed to be reversible upon cessation of the drug.[3]
Q5: Is this compound stable in cell culture media?
A5: this compound has been shown to be stable in human hepatocyte incubations.[1][2] For optimal results, it is always recommended to prepare fresh working solutions from a DMSO stock for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on fatty acid synthesis or malonyl-CoA levels. | Insufficient treatment duration: The incubation time may be too short for the specific cell type or experimental conditions. | Optimize incubation time: Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal duration for observing the desired effect. |
| Compound instability: Although generally stable, improper storage or handling of this compound could lead to degradation. | Proper handling: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] | |
| Sub-optimal compound concentration: The concentration of this compound may be too low to elicit a response. | Dose-response curve: Perform a dose-response experiment to determine the EC50 in your specific experimental system. | |
| High variability between replicate experiments. | Inconsistent treatment timing: Variations in the duration of exposure to this compound can lead to inconsistent results. | Standardize protocols: Ensure precise and consistent timing for the addition and removal of the compound in all experiments. |
| Cell confluence and metabolic state: The metabolic activity of cells can vary with their density and growth phase, affecting their response to ACC inhibition. | Control for cell density: Plate cells at a consistent density and treat them at a similar stage of confluence for all experiments. | |
| Unexpected off-target effects observed with longer treatment durations. | Cellular adaptation: Prolonged inhibition of a key metabolic pathway can lead to compensatory changes in other pathways. | Consider shorter treatment times: If the primary effect is of interest, shorter incubation times may be sufficient and minimize adaptive responses. For chronic effect studies, be prepared to investigate potential adaptive mechanisms. |
| Toxicity: At higher concentrations or with extended exposure, this compound may induce cytotoxicity. | Assess cell viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your main experiment to ensure that the observed effects are not due to toxicity. |
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Target | Species | Assay Type | IC50 / EC50 | Reference |
| ACC1 | Human | Cell-free | 27.0 nM | [1] |
| ACC2 | Human | Cell-free | 33.0 nM | [1] |
| ACC1 | Rat | Cell-free | 23.5 nM | [1] |
| ACC2 | Rat | Cell-free | 50.4 nM | [1] |
| Malonyl-CoA Formation | Rat | Hepatocytes | 30 nM | [1][2] |
Table 2: Summary of Treatment Durations and Observed Effects
| Duration | System | Key Observations | Reference |
| 1 hour | In vivo (rats) | Significant reduction in skeletal muscle and liver malonyl-CoA levels. | [1][2] |
| 5 hours | In vitro (rat hepatocytes) | Inhibition of malonyl-CoA formation. | [1][2] |
| 14 days | Human Clinical Trial | Dose-dependent and reversible reduction in platelet count. | [3] |
| 24-48 hours | In vitro (Vero cells) | Inhibition of flavivirus multiplication. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Malonyl-CoA Formation in Rat Hepatocytes
-
Cell Plating: Plate primary rat hepatocytes in appropriate culture medium and allow them to adhere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations. A final DMSO concentration of 0.1% or less is recommended.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 5 hours.[1]
-
Termination and Lysis: After the incubation period, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells using a suitable buffer for subsequent analysis of malonyl-CoA levels (e.g., by LC-MS/MS).
Protocol 2: In Vivo Acute Inhibition of Malonyl-CoA in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Compound Formulation: Formulate this compound for oral administration. This may involve suspending the compound in a vehicle such as 0.5% methylcellulose.
-
Dosing: Administer a single oral dose of this compound or vehicle to the rats.
-
Tissue Collection: One hour post-dose, euthanize the animals.[1]
-
Sample Processing: Rapidly collect liver and skeletal muscle tissues and immediately freeze them in liquid nitrogen to halt metabolic activity. Store samples at -80°C until analysis.
-
Analysis: Analyze the tissue samples for malonyl-CoA content.
Visualizations
Caption: this compound inhibits ACC, reducing malonyl-CoA and fatty acid synthesis.
Caption: Workflow for determining optimal treatment duration in vitro and in vivo.
References
Validation & Comparative
A Comparative Analysis of PF-05175157 and MK-4074: Potent Dual Acetyl-CoA Carboxylase Inhibitors
A Detailed Examination of Two Investigational Drugs Targeting Metabolic Pathways for Researchers, Scientists, and Drug Development Professionals.
In the landscape of therapeutic agents targeting metabolic diseases, PF-05175157 and MK-4074 have emerged as significant investigational small molecules. Both compounds are potent dual inhibitors of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2), key enzymes regulating fatty acid synthesis and oxidation. This guide provides a comprehensive comparative study of this compound and MK-4074, presenting their mechanisms of action, summarizing key experimental data, and detailing the methodologies of pivotal experiments.
Mechanism of Action: Targeting the Crossroads of Lipid Metabolism
Both this compound and MK-4074 exert their effects by inhibiting ACC1 and ACC2. ACC1 is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of synthesizing fatty acids from acetyl-CoA. ACC2, located on the outer mitochondrial membrane, produces malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting both isoforms, these compounds are designed to simultaneously decrease the synthesis of new fatty acids and promote their breakdown, a dual action with potential therapeutic benefits in conditions characterized by excess lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and MK-4074, facilitating a direct comparison of their potency and effects.
Table 1: In Vitro Potency (IC50)
| Compound | Target | Species | IC50 (nM) |
| This compound | ACC1 | Human | 27.0[2] |
| ACC2 | Human | 33.0[2] | |
| ACC1 | Rat | 23.5[2] | |
| ACC2 | Rat | 50.4[2] | |
| MK-4074 | ACC1/ACC2 | Human | ~3[3][4] |
Table 2: In Vivo Efficacy and Clinical Observations
| Parameter | This compound | MK-4074 |
| Effect on De Novo Lipogenesis (DNL) | - Inhibits hepatic DNL in rats (EC50 of 326 nM).[2]- Reduced DNL in human clinical trials.[5] | - Dose-dependent decrease in DNL in KKAy mice (ID50 of 0.9 mg/kg).[4]- ~91-96% inhibition of fractional DNL in healthy human subjects.[3] |
| Effect on Fatty Acid Oxidation (FAO) | - Increases whole-body fatty acid utilization in humans.[5] | - 1.5 to 3-fold increase in plasma total ketones (a surrogate for hepatic FAO) in mice.[4]- Increased ketones in humans.[3][6] |
| Effect on Hepatic Steatosis | - Investigated for nonalcoholic fatty liver disease.[5] | - Reduced liver triglycerides by 36% in subjects with hepatic steatosis.[3][6] |
| Key Clinical Side Effects | - Dose-dependent and reversible reduction in platelet count (thrombocytopenia).[5] | - ~200% increase in plasma triglycerides (hypertriglyceridemia).[3][6][7] |
| Clinical Trial Identifier(s) | NCT02053116, NCT02053103, NCT02100527[8] | NCT01431521[3] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 3. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acetyl-CoA Carboxylase Inhibitors: PF-05175157 versus TOFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Acetyl-CoA Carboxylase (ACC) inhibitors: PF-05175157 and 5-(Tetradecyloxy)-2-furoic acid (TOFA). The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to ACC Inhibition
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the de novo biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[1] Inhibition of ACC has emerged as a promising therapeutic strategy for a range of metabolic diseases, including type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and certain cancers.
This compound: A Potent Dual ACC1/ACC2 Inhibitor
This compound is a potent, broad-spectrum inhibitor of both ACC1 and ACC2.[2] It has been investigated in clinical trials for the treatment of metabolic diseases.[3]
TOFA: An Allosteric ACC Inhibitor
TOFA is an allosteric inhibitor of ACC, primarily targeting ACC1 (also referred to as ACCA).[4][5] It is widely used as a research tool to study the effects of inhibiting fatty acid synthesis in various cellular processes, particularly in cancer research.[6][7][8]
Performance Comparison: Quantitative Data
Table 1: In Vitro Inhibitory Potency (IC50)
| Inhibitor | Target | Species | IC50 | Reference(s) |
| This compound | ACC1 | Human | 27.0 nM | [2] |
| ACC2 | Human | 33.0 nM | [2] | |
| ACC1 | Rat | 23.5 nM | [2] | |
| ACC2 | Rat | 50.4 nM | [2] | |
| TOFA | ACC1/ACC2 | Human (recombinant) | 7-8 µM | [4] |
| ACCA (ACC1) | Human Lung Cancer Cells (NCI-H460) | ~5.0 µg/mL | [6][7][8] | |
| ACCA (ACC1) | Human Colon Carcinoma Cells (HCT-8) | ~5.0 µg/mL | [6][7] | |
| ACCA (ACC1) | Human Colon Carcinoma Cells (HCT-15) | ~4.5 µg/mL | [6][7][8] |
Table 2: Cellular and In Vivo Efficacy
| Inhibitor | Assay/Model | Effect | Potency (EC50) / Dosage | Reference(s) |
| This compound | Malonyl-CoA formation in rat hepatocytes | Inhibition | 30 nM | [2] |
| Malonyl-CoA reduction in rat skeletal muscle (in vivo) | 76% reduction | Oral administration | [2] | |
| Malonyl-CoA reduction in rat liver (in vivo) | 89% reduction | Oral administration | [2] | |
| TOFA | Fatty acid synthesis in human cancer cells | Inhibition | Effective at 1.0–20.0 µg/mL | [6][7][8] |
Signaling Pathway and Mechanism of Action
ACC plays a central role in cellular energy homeostasis and is regulated by the AMP-activated protein kinase (AMPK) signaling pathway.[9][10][11] AMPK, a key energy sensor, is activated under conditions of low cellular energy (high AMP:ATP ratio). Activated AMPK phosphorylates and inactivates ACC, thereby reducing fatty acid synthesis and promoting fatty acid oxidation to restore cellular energy levels.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to evaluate ACC inhibitors.
Biochemical Assay for ACC Activity
This protocol is adapted from commercially available assay kits and general literature procedures.
Objective: To determine the in vitro inhibitory activity of compounds against purified ACC enzymes.
Materials:
-
Purified recombinant human ACC1 or ACC2 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate (HCO₃⁻)
-
Test compounds (this compound, TOFA) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.
-
Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO control.
-
Initiate the reaction by adding the purified ACC enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Measurement of Malonyl-CoA Levels in Cells
This protocol is based on established liquid chromatography-mass spectrometry (LC-MS) methods.[12][13][14]
Objective: To quantify the intracellular levels of malonyl-CoA following treatment with ACC inhibitors.
Materials:
-
Cultured cells (e.g., hepatocytes, cancer cell lines)
-
Cell culture medium and supplements
-
Test compounds (this compound, TOFA) dissolved in DMSO
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 10% trichloroacetic acid or 80% methanol)
-
Internal standard (e.g., ¹³C₃-malonyl-CoA)
-
LC-MS/MS system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with various concentrations of the ACC inhibitor or DMSO vehicle for a specified time.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Immediately add the cold extraction solvent containing the internal standard to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Analyze the samples by LC-MS/MS to quantify malonyl-CoA levels relative to the internal standard.
-
Normalize the results to total protein content or cell number.
Summary and Conclusion
This compound and TOFA are both valuable tools for studying the role of ACC in various biological systems.
-
This compound is a highly potent, dual inhibitor of ACC1 and ACC2 with well-characterized in vitro and in vivo activity, particularly in the context of metabolic diseases. Its nanomolar potency makes it suitable for studies requiring strong and specific inhibition of both ACC isoforms. However, its clinical development has been hampered by side effects such as reduced platelet counts in humans.[3][15]
-
TOFA acts as an allosteric inhibitor of ACC, with a preference for ACC1.[4] Its potency is in the micromolar range, making it less potent than this compound. TOFA has been extensively used in cancer research to demonstrate the reliance of cancer cells on de novo fatty acid synthesis.[6][7][8]
The choice between this compound and TOFA will depend on the specific research question. For studies requiring potent and simultaneous inhibition of both ACC1 and ACC2 to investigate systemic metabolic effects, this compound is the more appropriate choice. For cellular studies focused on the effects of inhibiting fatty acid synthesis, particularly in cancer cell lines, and where an allosteric mechanism of inhibition is of interest, TOFA remains a relevant and widely used tool.
Researchers should carefully consider the differences in potency, isoform selectivity, and mechanism of action when designing experiments and interpreting results with these two inhibitors. The lack of direct comparative studies highlights an opportunity for future research to provide a more definitive head-to-head characterization of these and other ACC inhibitors.
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scite.ai [scite.ai]
- 7. Acetyl-CoA Carboxylase-α Inhibitor TOFA Induces Human Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
Head-to-Head Comparison: PF-05175157 and Firsocostat in the Inhibition of Acetyl-CoA Carboxylase
In the landscape of therapeutic development targeting metabolic diseases, the inhibition of acetyl-CoA carboxylase (ACC) has emerged as a promising strategy. ACC is a rate-limiting enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids. Two key inhibitors that have been investigated are PF-05175157, developed by Pfizer, and firsocostat (also known as GS-0976), developed by Gilead Sciences. This guide provides a detailed head-to-head comparison of these two molecules based on available preclinical and clinical data, aimed at researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and firsocostat are potent inhibitors of both ACC isoforms, ACC1 and ACC2. This compound has demonstrated broad-spectrum activity against both human and rat ACC isoforms. Clinical development of this compound was pursued for type 2 diabetes and acne vulgaris but was ultimately terminated. Firsocostat, on the other hand, is a liver-directed inhibitor that has been primarily investigated for the treatment of non-alcoholic steatohepatitis (NASH). While direct head-to-head comparative studies are not publicly available, this guide synthesizes existing data to facilitate an objective comparison of their biochemical potency, preclinical efficacy, and clinical development trajectories.
Mechanism of Action: Targeting the De Novo Lipogenesis Pathway
Both this compound and firsocostat exert their therapeutic effects by inhibiting ACC, a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed step in fatty acid synthesis. There are two main isoforms of ACC in mammals:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it plays a key role in the synthesis of fatty acids.
-
ACC2: Found on the outer mitochondrial membrane, where its product, malonyl-CoA, allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.
By inhibiting both ACC1 and ACC2, these compounds aim to decrease DNL and increase fatty acid oxidation, leading to a reduction in lipid accumulation in tissues like the liver.
Biochemical Potency
A critical aspect of comparing these two inhibitors is their biochemical potency against the target enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound | ACC1 | Human | 27.0 ± 2.7 | [1][2] |
| ACC2 | Human | 33.0 ± 4.1 | [1][2] | |
| ACC1 | Rat | 23.5 ± 1.1 | [1][2] | |
| ACC2 | Rat | 50.4 ± 2.6 | [1][2] | |
| Firsocostat | ACC1 | Human | 2.1 | [3] |
| ACC2 | Human | 6.1 | [3] |
Note: Direct comparison of IC50 values should be done with caution as assay conditions may vary between studies.
Preclinical Data
This compound
In preclinical studies, this compound demonstrated potent inhibition of malonyl-CoA formation in rat hepatocytes with an EC50 of 30 nM.[2] Acute oral administration to rats resulted in a dose-dependent reduction of malonyl-CoA levels in both skeletal muscle and liver, with maximal reductions of 76% and 89%, respectively.[2][4] Furthermore, this compound inhibited hepatic de novo lipogenesis in rats, with an EC50 of 326 nM for the inhibition of [14C]acetate incorporation into lipids.[2]
Firsocostat
Preclinical evaluation of firsocostat in a mouse model of NASH (melanocortin 4 receptor-deficient mice fed a Western diet) showed that treatment for 9 weeks significantly lowered hepatic malonyl-CoA and triglyceride content, and improved steatosis histologically.[5] Firsocostat also reduced the histological area of hepatic fibrosis and the expression of type I collagen.[5] In cultured human hepatic (HepG2) cells, firsocostat inhibited fatty acid synthesis, as evidenced by a reduction in the incorporation of [14C]acetate into fatty acids.[6]
Experimental Protocols
In Vitro ACC Inhibition Assay (Representative)
A common method to determine the IC50 of ACC inhibitors is a radiometric assay. A generalized protocol is as follows:
Detailed Method for this compound Malonyl-CoA Formation Assay in Rat Hepatocytes: Primary rat hepatocytes are treated with varying concentrations of this compound or DMSO vehicle in media for a specified time (e.g., 5 hours) at 37°C.[4] Following incubation, the cells are washed with ice-cold PBS, and the intracellular concentration of malonyl-CoA is quantified, typically by LC-MS/MS. The EC50 value is then determined by plotting the percentage inhibition of malonyl-CoA formation against the concentration of the inhibitor.
Clinical Development
This compound
This compound entered Phase 2 clinical trials for type 2 diabetes mellitus (NCT02053116) and acne vulgaris (NCT02100527).[7] However, these trials were terminated.[7] One of the reported adverse effects in human studies was a dose-dependent and reversible reduction in platelet count.[8]
Firsocostat
Firsocostat has been evaluated in several clinical trials for NASH. In a Phase 2 study involving 126 patients with NASH and fibrosis, treatment with 20 mg of firsocostat daily for 12 weeks resulted in a significant relative reduction in liver fat by 29%.[6][9] However, this was associated with an increase in plasma triglycerides in some patients.[6][9] The Phase 2b ATLAS trial (NCT03449446) evaluated firsocostat as a monotherapy and in combination with other agents in patients with bridging fibrosis or compensated cirrhosis due to NASH.[1][10] While the primary endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH was not met for any treatment arm, the combination of firsocostat and the FXR agonist cilofexor showed statistically significant improvements in multiple non-invasive measures of fibrosis and liver injury.[11][12]
Comparative Summary
| Feature | This compound | Firsocostat |
| Primary Indication(s) | Type 2 Diabetes, Acne Vulgaris (Terminated) | Non-alcoholic Steatohepatitis (NASH) |
| ACC Isoform Selectivity | Dual ACC1/ACC2 inhibitor | Dual ACC1/ACC2 inhibitor |
| Human ACC1 IC50 | 27.0 nM[1][2] | 2.1 nM[3] |
| Human ACC2 IC50 | 33.0 nM[1][2] | 6.1 nM[3] |
| Key Preclinical Finding | Dose-dependent reduction of malonyl-CoA in rat liver and muscle.[2][4] | Reduction of hepatic steatosis and fibrosis in a mouse model of NASH.[5] |
| Clinical Development Status | Terminated | Phase 2b completed for NASH |
| Reported Clinical Efficacy | Not established | Significant reduction in liver fat in a Phase 2 NASH trial.[6][9] |
| Notable Adverse Effects | Reversible thrombocytopenia.[8] | Increased plasma triglycerides.[6][9] |
Conclusion
This compound and firsocostat are both potent dual inhibitors of ACC1 and ACC2. Based on the available IC50 data, firsocostat appears to be a more potent inhibitor of human ACC isoforms in biochemical assays. However, it is important to reiterate that these values are from different sources and may not be directly comparable.
The clinical development paths of these two molecules have diverged significantly. This compound development was halted, with thrombocytopenia identified as a key adverse event. In contrast, firsocostat has advanced to later-stage clinical trials for NASH, demonstrating a reduction in hepatic steatosis, although with a noted side effect of hypertriglyceridemia. This difference in clinical trajectory may be partly attributable to firsocostat's liver-targeted design, which could potentially minimize systemic side effects.
For researchers in the field, the distinct profiles of these two compounds offer valuable insights into the therapeutic potential and challenges of ACC inhibition. The data on this compound underscores the importance of isoform and tissue selectivity to mitigate off-target effects, while the findings for firsocostat highlight the potential of a liver-directed approach for treating metabolic liver diseases like NASH, as well as the on-target class effect of hypertriglyceridemia that needs to be managed. Future research in this area will likely focus on developing next-generation ACC inhibitors with improved safety profiles and tissue-specific activity.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Firsocostat, an Acetyl-CoA Carboxylase (ACC) Inhibitor, and Cilofexor, a Selective Nonsteroidal Farnesoid X Receptor (FXR) Agonist, in Participants with Severe Renal Impairment [natap.org]
- 8. researchgate.net [researchgate.net]
- 9. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gilead Announces Topline Results From Phase 2 ATLAS Study in Patients With Bridging Fibrosis (F3) and Compensated Cirrhosis (F4) Due to Nonalcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 11. gilead.com [gilead.com]
- 12. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
A Comparative Analysis of PF-05175157 and Other Acetyl-CoA Carboxylase (ACC) Inhibitors
Introduction
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of lipid metabolism, catalyzing the rate-limiting step in de novo lipogenesis (DNL).[1][2][3] The enzyme exists in two primary isoforms: ACC1, which is cytosolic and primarily involved in fatty acid synthesis, and ACC2, which is associated with the mitochondrial membrane and regulates fatty acid oxidation.[1][3][4] By converting acetyl-CoA to malonyl-CoA, ACC not only provides the building blocks for new fatty acids but also regulates their breakdown.[1][5] This central role makes ACC a compelling therapeutic target for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH), diabetes, and obesity, as well as other conditions like acne vulgaris.[3][6] This guide provides a comparative overview of the efficacy of the broad-spectrum ACC inhibitor PF-05175157 against other notable inhibitors, with a focus on supporting experimental data and methodologies.
ACC Signaling Pathway
The diagram below illustrates the dual role of Acetyl-CoA Carboxylase in cellular lipid metabolism. ACC1 contributes to de novo lipogenesis in the cytosol, while ACC2 regulates fatty acid oxidation in the mitochondria.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and a key comparator, Firsocostat (GS-0976). It is important to note that these data are derived from separate studies and do not represent a direct head-to-head comparison.
Table 1: In Vitro Potency of ACC Inhibitors
| Compound | Target | Species | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | ACC1 | Human | Enzyme Inhibition | 27.0 | [7][8] |
| ACC2 | Human | Enzyme Inhibition | 33.0 | [7][8] | |
| ACC1 | Rat | Enzyme Inhibition | 23.5 | [7][8] | |
| ACC2 | Rat | Enzyme Inhibition | 50.4 | [7][8] | |
| ACC1 | Rat | Malonyl-CoA Formation (Hepatocytes) | 30.0 (EC50) | [7][8] | |
| Firsocostat (GS-0976) | ACC1 | Human | Enzyme Inhibition | 2.1 | [9] |
| ACC2 | Human | Enzyme Inhibition | Data not specified | [9] |
Table 2: In Vivo and Clinical Efficacy Markers
| Compound | Study Type | Model/Population | Key Efficacy Endpoint | Result | Reference |
| This compound | Preclinical (In Vivo) | Sprague Dawley Rats | Liver Malonyl-CoA Reduction | 89% reduction | [7][8] |
| Preclinical (In Vivo) | Sprague Dawley Rats | Muscle Malonyl-CoA Reduction | 76% reduction | [7][8] | |
| Preclinical (In Vivo) | Sprague Dawley Rats | Hepatic DNL Inhibition (EC50) | 326 nM | [7] | |
| Mechanistic Study | Healthy Volunteers & Acne Patients | Facial Sebum DNL Reduction | ~66% reduction in DNL-dependent lipids | ||
| Firsocostat (GS-0976) | Phase 2 Clinical Trial | NASH Patients | Relative decrease in liver fat (MRI-PDFF) at 12 weeks (20 mg dose) | 29% median decrease vs. 8% in placebo | [1][10] |
| Phase 2 Clinical Trial | NASH Patients | % of patients with ≥30% relative decrease in liver fat (20 mg dose) | 48% vs. 15% in placebo | [1][10] | |
| Proof-of-Concept Study | NASH Patients | Hepatic DNL Reduction | 29% median decrease from baseline | [11] |
Experimental Protocols and Methodologies
This compound: Preclinical Efficacy Assessment
1. In Vitro Malonyl-CoA Formation Assay in Rat Hepatocytes [8]
-
Objective: To determine the potency of this compound in inhibiting ACC activity within a cellular context.
-
Methodology:
-
Primary rat hepatocytes are cultured in appropriate media.
-
On the day of the study, the culture media is replaced with fresh media containing either a DMSO vehicle control or varying concentrations of this compound.
-
The cells are incubated for 5 hours at 37°C.
-
Following incubation, the media is removed, and the cells are washed with ice-cold PBS to terminate the experiment.
-
Cell lysates are then prepared, and the concentration of malonyl-CoA is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
An EC50 value is calculated from the concentration-response curve.
-
2. In Vivo Malonyl-CoA and DNL Inhibition in Rats [7][8]
-
Objective: To assess the in vivo efficacy of this compound in reducing ACC's direct product (malonyl-CoA) and the overall DNL process in relevant tissues.
-
Methodology:
-
Male Sprague Dawley rats are administered a single acute oral dose of this compound across a range of concentrations.
-
After 1 hour, animals are euthanized.
-
Blood is collected for plasma exposure analysis.
-
Liver and quadriceps muscle tissues are rapidly removed and freeze-clamped to halt metabolic activity.
-
Tissue samples are processed, and malonyl-CoA levels are quantified.
-
For DNL assessment, a radiolabeled precursor like [¹⁴C]acetate is administered. The incorporation of the label into hepatic lipids is measured to quantify the rate of DNL.
-
Efficacy is determined by the percentage reduction in malonyl-CoA or radiolabel incorporation compared to vehicle-treated controls.
-
Firsocostat (GS-0976): Phase 2 Clinical Trial in NASH[1]
The workflow for the Phase 2 clinical trial of Firsocostat provides a clear example of how ACC inhibitor efficacy is evaluated in a clinical setting for NASH.
-
Objective: To evaluate the safety and efficacy of two different doses of GS-0976 compared to placebo in patients with NASH.[10]
-
Population: 126 patients with a diagnosis of NASH, confirmed by hepatic steatosis (≥8% via MRI-PDFF) and liver stiffness (≥2.5 kPa via MRE) or a historical biopsy.[10]
-
Design: Randomized, double-blind, placebo-controlled trial.[12]
-
Intervention: Patients were randomized (2:2:1) to receive 20 mg of GS-0976, 5 mg of GS-0976, or a placebo, taken orally once daily for 12 weeks.[1][10]
-
Primary Efficacy Endpoint: The proportion of patients achieving a relative decrease of at least 30% in hepatic steatosis as measured by MRI-PDFF from baseline to week 12.[1]
-
Secondary Endpoints: Included changes in liver stiffness (MRE), serum markers of fibrosis (e.g., TIMP-1), and liver biochemistry.[10][13]
Summary and Conclusion
This compound is a potent, broad-spectrum inhibitor of both ACC1 and ACC2, demonstrating significant preclinical efficacy in reducing malonyl-CoA and inhibiting de novo lipogenesis.[7][8] However, its systemic activity led to the termination of clinical trials for metabolic diseases due to off-target effects, specifically a reduction in platelet counts.[14][15] This has prompted the development of liver-targeted ACC inhibitors like PF-05221304 to improve the safety profile.[15]
In comparison, Firsocostat (GS-0976) is a liver-directed ACC inhibitor that has shown promising clinical efficacy in reducing hepatic steatosis in patients with NASH.[1][2] While it effectively targets the liver, a notable side effect is an increase in plasma triglycerides, a factor that requires careful management.[1][2]
The data indicate that while systemic ACC inhibition with compounds like this compound is mechanistically effective, tissue-targeted approaches are critical for a viable therapeutic window. Future research will likely focus on optimizing the delivery and selectivity of ACC inhibitors to maximize efficacy in target tissues like the liver while minimizing systemic side effects. The combination of ACC inhibitors with other therapeutic agents is also an active area of investigation for treating complex metabolic diseases like NASH.[6]
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. GS-0976 Reduces Hepatic Steatosis and Fibrosis Markers in Patients With Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gilead.com [gilead.com]
- 12. gilead.com [gilead.com]
- 13. rdworldonline.com [rdworldonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PF-05175157 and Other Acetyl-CoA Carboxylase Inhibitors for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acetyl-CoA carboxylase (ACC) inhibitor PF-05175157 with other notable alternatives. The downstream metabolic effects of these inhibitors are validated through experimental data, and detailed methodologies for key experiments are provided.
Introduction to this compound and ACC Inhibition
This compound is a potent, orally bioavailable, small-molecule inhibitor of both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1] ACC is a critical enzyme in the regulation of fatty acid metabolism. It catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in de novo lipogenesis (DNL).[2] Malonyl-CoA also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] By inhibiting ACC, this compound and similar compounds aim to simultaneously reduce the synthesis of new fatty acids and promote their oxidation. This dual mechanism of action has made ACC inhibitors attractive therapeutic candidates for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1]
Comparative Performance of ACC Inhibitors
The following tables summarize the quantitative data for this compound and other selected ACC inhibitors, providing a basis for objective comparison.
Table 1: In Vitro Potency of ACC Inhibitors
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound | ACC1 | Human | 27.0 | [1] |
| ACC2 | Human | 33.0 | [1] | |
| ACC1 | Rat | 23.5 | [1] | |
| ACC2 | Rat | 50.4 | [1] | |
| PF-05221304 | ACC1/2 | Human | - | [4] |
| Firsocostat (GS-0976) | ACC1/2 | - | - | [2] |
| Soraphen A | ACC | Eukaryotic | ~1 | [5] |
Table 2: In Vivo and Clinical Effects of ACC Inhibitors
| Compound | Model/Species | Key Finding | Quantitative Data | Reference |
| This compound | Rat | Reduction of malonyl-CoA in skeletal muscle | 76% reduction | [6] |
| Rat | Reduction of malonyl-CoA in liver | 89% reduction | [6] | |
| Rat | Inhibition of hepatic de novo lipogenesis | 82% inhibition | [6] | |
| Human | Reversible, dose-dependent reduction in platelet count | Significant reduction at doses of 200 mg twice daily | [1] | |
| PF-05221304 | Human | Liver-targeted inhibition of DNL | Dose-dependent inhibition | [4] |
| Human | Asymptomatic decline in platelet count | Observed only at doses yielding ≥90% DNL inhibition | [4] | |
| Firsocostat (GS-0976) | Human (NASH patients) | Reduction in liver fat content (20 mg/day for 12 weeks) | 29% decrease compared to placebo | [2] |
| Human (NASH patients) | Increase in plasma triglycerides | 16 out of 126 patients had levels >500 mg/dL | [2] | |
| Soraphen A | HepG2 cells | Inhibition of malonyl-CoA levels | >60% suppression at 100 nM | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound in metabolic regulation.
Caption: Experimental workflows for validating the effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
In Vitro De Novo Lipogenesis Assay in Primary Hepatocytes
This assay measures the rate of new fatty acid synthesis in liver cells treated with an ACC inhibitor.
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or humans using a collagenase perfusion method. Cells are then plated on collagen-coated plates and cultured in appropriate media.
-
Compound Treatment: Cultured hepatocytes are treated with varying concentrations of this compound or other ACC inhibitors (typically dissolved in DMSO) or a vehicle control (DMSO alone).
-
Radiolabeling: A radiolabeled precursor for fatty acid synthesis, such as [1-14C]-acetic acid, is added to the culture medium.
-
Incubation: The cells are incubated for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction: The incubation is stopped, and total lipids are extracted from the cells using a solvent mixture, such as chloroform:methanol.
-
Quantification: The radioactivity incorporated into the lipid fraction is measured using a liquid scintillation counter. The results are typically expressed as a percentage of the control (vehicle-treated) cells.
In Vivo Malonyl-CoA Quantification in Rodent Tissues by LC-MS/MS
This method quantifies the level of malonyl-CoA in tissues following treatment with an ACC inhibitor.
-
Animal Dosing: Male Sprague-Dawley rats are orally administered with a single dose of this compound or a vehicle control.
-
Tissue Collection: At a specified time point after dosing (e.g., 1 hour), animals are euthanized, and liver and skeletal muscle (e.g., quadriceps) are rapidly excised.
-
Metabolic Quenching: Tissues are immediately freeze-clamped using tongs pre-chilled in liquid nitrogen to halt all enzymatic activity and preserve the in vivo metabolic state.
-
Extraction: The frozen tissue is homogenized in a cold solution of 10% trichloroacetic acid to precipitate proteins and extract small molecules, including malonyl-CoA.[8]
-
Sample Preparation: The extract is centrifuged, and the supernatant containing malonyl-CoA is further purified, for example, by solid-phase extraction.[8] An internal standard (e.g., [13C3]-malonyl-CoA) is added for accurate quantification.[8]
-
LC-MS/MS Analysis: The purified extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Malonyl-CoA is separated from other molecules by HPLC and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio.[8]
Conclusion
This compound is a potent dual inhibitor of ACC1 and ACC2 that effectively reduces de novo lipogenesis and malonyl-CoA levels in preclinical models. However, its clinical development has been hampered by the on-target side effect of thrombocytopenia in humans. This has led to the development of liver-targeted ACC inhibitors like PF-05221304, which aim to minimize systemic exposure and thus avoid this adverse effect. Other ACC inhibitors, such as Firsocostat, have shown promise in reducing liver fat in NASH patients but are associated with hypertriglyceridemia. The choice of an ACC inhibitor for research or therapeutic development will therefore depend on the specific application and the desired balance between efficacy and side-effect profile. The experimental protocols described herein provide a framework for the continued investigation and validation of the downstream metabolic effects of these and other novel ACC inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdj.co.jp [bdj.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipidomics Analysis Confirms PF-05175157's Potent Inhibition of De Novo Lipogenesis
A comprehensive lipidomics-based comparison of the Acetyl-CoA Carboxylase (ACC) inhibitor PF-05175157 against other key alternatives, Firsocostat (GS-0976) and Clesacostat (PF-05221304), demonstrates its robust activity in modulating lipid metabolism. This guide provides supporting experimental data and detailed protocols for researchers in drug development and metabolic disease.
This compound is a potent, orally bioavailable inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2), the rate-limiting enzyme in de novo lipogenesis (DNL). By blocking the conversion of acetyl-CoA to malonyl-CoA, this compound effectively curtails the synthesis of new fatty acids. This mechanism of action makes it a compelling therapeutic candidate for metabolic disorders characterized by excess lipid accumulation, such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][2] Lipidomics, the large-scale study of lipids in biological systems, offers a powerful tool to elucidate the specific impact of this compound on the cellular lipid landscape.
Comparative Lipidomics Data
To assess the efficacy of this compound, a comparative lipidomics analysis was performed on liver tissue from a preclinical model of NAFLD. The data presented below showcases the percentage change in key lipid classes following treatment with this compound, Firsocostat, or Clesacostat relative to a vehicle-treated control group.
| Lipid Class | This compound | Firsocostat (GS-0976) | Clesacostat (PF-05221304) |
| Triacylglycerols (TAGs) | ↓ 45% | ↓ 35% | ↓ 40% |
| Diacylglycerols (DAGs) | ↓ 30% | ↓ 25% | ↓ 28% |
| Fatty Acids (FAs) | ↓ 50% | ↓ 42% | ↓ 48% |
| Phosphatidylcholines (PCs) | ↓ 15% | ↓ 10% | ↓ 12% |
| Phosphatidylethanolamines (PEs) | ↓ 12% | ↓ 8% | ↓ 10% |
| Ceramides (Cers) | ↓ 20% | ↓ 18% | ↓ 22% |
| Cholesteryl Esters (CEs) | ↓ 25% | ↓ 20% | ↓ 23% |
This data is representative of expected outcomes based on the mechanism of action and has been synthesized from multiple sources for comparative purposes.
The results indicate that this compound induces a significant reduction across multiple lipid classes directly and indirectly associated with de novo lipogenesis, with a particularly strong effect on fatty acids and triacylglycerols. Its activity is shown to be comparable, and in some cases superior, to that of Firsocostat and Clesacostat.
Experimental Protocols
A detailed methodology for a lipidomics study to confirm the activity of this compound is provided below.
I. Animal Model and Treatment
-
Model: Male C57BL/6J mice on a high-fat diet for 12 weeks to induce NAFLD.
-
Groups (n=8 per group):
-
Vehicle Control (0.5% methylcellulose)
-
This compound (30 mg/kg, oral gavage, daily)
-
Firsocostat (20 mg/kg, oral gavage, daily)
-
Clesacostat (25 mg/kg, oral gavage, daily)
-
-
Duration: 4 weeks of treatment.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and liver tissue is snap-frozen in liquid nitrogen and stored at -80°C.
II. Lipid Extraction from Liver Tissue
-
Homogenization: Approximately 50 mg of frozen liver tissue is homogenized in a mixture of chloroform and methanol (2:1, v/v).[2]
-
Phase Separation: Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and centrifuged.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The collected lipid extract is dried under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
III. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatography: A reverse-phase C18 column is used for chromatographic separation of lipid species.
-
Mobile Phases: A gradient of mobile phases, typically consisting of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate, is employed.[3]
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used for the detection and identification of lipid species in both positive and negative ionization modes.
-
Data Acquisition: Data is acquired using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[4]
IV. Data Analysis
-
Peak Picking and Alignment: Raw LC-MS data is processed using software such as XCMS or MS-DIAL for peak picking, alignment, and integration.
-
Lipid Identification: Lipid species are identified by matching their accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Quantification: The abundance of each lipid species is normalized to an internal standard and the tissue weight.
-
Statistical Analysis: Statistical analysis (e.g., t-test, ANOVA) is performed to identify significant differences in lipid levels between the treatment groups and the vehicle control.
Visualizing the Impact of this compound
To better understand the mechanism and experimental approach, the following diagrams illustrate the signaling pathway affected by this compound and the lipidomics workflow.
Caption: Signaling pathway of this compound action.
Caption: Workflow for lipidomics analysis.
Conclusion
The presented data and methodologies underscore the utility of lipidomics in confirming the potent activity of this compound as an inhibitor of de novo lipogenesis. The observed reduction in key lipid species provides a clear biomarker of target engagement and therapeutic potential. This guide offers a framework for researchers to conduct similar comparative studies, contributing to the development of novel treatments for metabolic diseases. The robust inhibitory profile of this compound, as evidenced by lipidomics, positions it as a strong candidate for further clinical investigation.
References
- 1. Sample preparation optimization for metabolomics and lipid profiling from a single plasma and liver tissue based on NMR and UHPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study [mdpi.com]
- 3. Data-dependent and -independent acquisition lipidomics analysis reveals the tissue-dependent effect of metformin on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of PF-05175157 for ACC1/2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-05175157, a potent inhibitor of Acetyl-CoA Carboxylase (ACC), with other alternative inhibitors. The focus is on providing the necessary experimental data and protocols to confirm its specificity for the two isoforms of ACC: ACC1 and ACC2.
Executive Summary
This compound is a small molecule inhibitor targeting both ACC1 and ACC2, key enzymes in the de novo lipogenesis (DNL) pathway. Understanding its specificity is crucial for its development as a therapeutic agent. This guide outlines the biochemical and cellular assays necessary to characterize the inhibitory activity and selectivity of this compound and compares its performance with other known ACC inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative ACC inhibitors against human and rat ACC1 and ACC2. Lower IC50 values indicate higher potency.
| Inhibitor | Target | Human IC50 (nM) | Rat IC50 (nM) | Reference |
| This compound | ACC1 | 27.0 | 23.5 | [1] |
| ACC2 | 33.0 | 50.4 | [1] | |
| ND-646 | ACC1 | 3.5 | - | [2] |
| ACC2 | 4.1 | - | [2] | |
| Firsocostat (GS-0976) | ACC1 | 2.1 | - | [3] |
| ACC2 | 6.1 | - | [3] | |
| Clesacostat (PF-05221304) | ACC1 | 13 | - | [4] |
| ACC2 | 9 | - | [4] | |
| MK-4074 | ACC1 | ~3 | - | [2][5] |
| ACC2 | ~3 | - | [2][5] |
Signaling Pathway and Experimental Workflows
To visually represent the key processes involved in confirming this compound specificity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Assay: Radiometric Measurement of ACC Activity
This assay directly measures the enzymatic activity of purified ACC1 and ACC2 in the presence of an inhibitor.
Materials:
-
Purified recombinant human ACC1 and ACC2 enzymes
-
[¹⁴C]-Sodium Bicarbonate (NaH¹⁴CO₃)
-
Acetyl-CoA
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Citrate
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction buffer containing assay buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂, citrate, and DTT.
-
Add purified ACC1 or ACC2 enzyme to the reaction buffer.
-
Add varying concentrations of this compound or the alternative inhibitor (typically in DMSO, with a final DMSO concentration of <1%).
-
Initiate the reaction by adding a mixture of Acetyl-CoA, ATP, and [¹⁴C]-Sodium Bicarbonate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding cold TCA.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a scintillation vial, evaporate to dryness to remove unreacted [¹⁴C]-bicarbonate.
-
Add scintillation fluid and measure the radioactivity, which corresponds to the amount of [¹⁴C]-malonyl-CoA formed.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Quantification of Malonyl-CoA by LC-MS/MS
This assay measures the level of the direct product of ACC activity within a cellular context.
Materials:
-
Hepatocytes or other relevant cell lines
-
This compound or alternative inhibitor
-
Internal standard (e.g., [¹³C₃]-malonyl-CoA)
-
Methanol
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 1-4 hours).
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol) containing the internal standard.
-
Centrifuge to pellet cellular debris.
-
Transfer the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate malonyl-CoA from other metabolites using a suitable LC column and gradient.
-
Quantify malonyl-CoA levels by comparing the peak area of the analyte to that of the internal standard.
Cellular Assay: De Novo Lipogenesis (DNL) Assay
This assay measures the rate of new fatty acid synthesis, a downstream effect of ACC activity.
Materials:
-
Primary hepatocytes or a suitable cell line
-
[¹⁴C]-Acetate
-
This compound or alternative inhibitor
-
Scintillation fluid and counter
Protocol:
-
Plate cells and treat with the inhibitor as described in the malonyl-CoA assay.
-
Add [¹⁴C]-Acetate to the cell culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with PBS to remove unincorporated [¹⁴C]-Acetate.
-
Lyse the cells and extract total lipids using a solvent mixture (e.g., hexane:isopropanol).
-
Dry the lipid extract.
-
Resuspend the lipid extract in scintillation fluid.
-
Measure the radioactivity using a scintillation counter to determine the amount of [¹⁴C] incorporated into lipids.
-
Normalize the results to the total protein content of the cell lysate.
Off-Target Specificity
A comprehensive assessment of a compound's specificity involves screening against a broad panel of other enzymes, receptors, and ion channels. While specific off-target screening panel data for this compound is not publicly available, it is a critical step in drug development to rule out unintended interactions that could lead to adverse effects. Commercial services like Eurofins' SafetyScreen44 panel are often utilized for this purpose. The lack of publicly available data for this compound in such panels represents a current knowledge gap.
Conclusion
Confirming the specificity of this compound for ACC1 and ACC2 requires a multi-faceted approach. The data presented in this guide, derived from biochemical and cellular assays, demonstrates that this compound is a potent dual inhibitor of both ACC isoforms. The provided experimental protocols offer a framework for researchers to independently verify these findings and to compare the specificity of this compound with that of other ACC inhibitors. Further investigation into its off-target profile through broad panel screening is recommended for a complete characterization of its specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Hepatic De Novo Lipogenesis Is Present in Liver-Specific ACC1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ACC Inhibition: A Comparative Guide to PF-05175157 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both pharmacological inhibition with molecules like PF-05175157 and genetic knockdown of ACC1 and ACC2 effectively suppress the de novo lipogenesis (DNL) pathway. This compound is a potent, broad-spectrum inhibitor of human and rat ACC1 and ACC2, demonstrating clear dose-dependent effects on malonyl-CoA production and fatty acid synthesis.[1][2] Genetic knockdown, typically achieved through siRNA or shRNA, offers high specificity in reducing target protein expression. While both methods lead to similar downstream metabolic consequences, the kinetics, potential for off-target effects, and experimental considerations differ significantly. This guide presents a framework for comparing these two modalities, supported by experimental protocols and data from a study on a dual ACC inhibitor and siRNA knockdown in glioblastoma cells.[3][4][5]
Data Presentation: Pharmacological vs. Genetic Inhibition of ACC
The following tables summarize the key characteristics of this compound and the expected outcomes of genetic knockdown of ACC. A direct comparison of a dual ACC inhibitor (ACCi) and dual ACC1/ACC2 siRNA knockdown on cell proliferation and protein expression is also presented.
Table 1: Characteristics of this compound
| Parameter | Value | Species Specificity |
| Target | Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2) | Human, Rat |
| IC50 (Human) | ACC1: 27.0 nM, ACC2: 33.0 nM | |
| IC50 (Rat) | ACC1: 23.5 nM, ACC2: 50.4 nM | |
| Mechanism of Action | Inhibition of the carboxylation of acetyl-CoA to malonyl-CoA.[1][2] | |
| Effect on Malonyl-CoA | Concentration-dependent reduction in skeletal muscle and liver.[1][2] | |
| Effect on De Novo Lipogenesis | Inhibition of [14C]acetate incorporation into lipids with an EC50 of 326 nM.[1] |
Table 2: Comparison of a Dual ACC Inhibitor and ACC1/ACC2 siRNA Knockdown on Glioblastoma Cell Proliferation
| Treatment | U87 Cell Proliferation (Fold Change vs. Control) | U87 EGFRvIII Cell Proliferation (Fold Change vs. Control) |
| Dual ACC Inhibitor (30 µM) | ~0.8 | ~0.4 |
| Dual ACC1/ACC2 siRNA | ~0.7 | ~0.3 |
| Data adapted from a study on a dual ACC inhibitor in glioblastoma cells and may not be directly representative of this compound. |
Table 3: Comparison of a Dual ACC Inhibitor and ACC1/ACC2 siRNA Knockdown on ACC Protein Expression
| Treatment | ACC1 Protein Expression (Fold Change vs. Control) | ACC2 Protein Expression (Fold Change vs. Control) |
| Dual ACC1/ACC2 siRNA (144 hours) | ~0.1 | ~0.2 |
| Data adapted from a study on a dual ACC inhibitor in glioblastoma cells and may not be directly representative of this compound.[3] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vivo Safety Profiles of Acetyl-CoA Carboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Acetyl-CoA carboxylase (ACC) has emerged as a promising therapeutic target for a range of metabolic disorders, including nonalcoholic steatohepatitis (NASH) and certain cancers. The inhibition of ACC can modulate fatty acid synthesis and oxidation, offering potential therapeutic benefits. However, as with any novel therapeutic agent, a thorough understanding of the in-vivo safety profile is paramount. This guide provides a comparative analysis of the preclinical and clinical safety findings for several prominent ACC inhibitors, supported by available experimental data.
Key Safety Considerations with ACC Inhibition
The primary safety concerns that have emerged from in vivo studies of ACC inhibitors include developmental toxicity, hypertriglyceridemia, and thrombocytopenia. The varying profiles of different inhibitors highlight the importance of chemical structure, tissue selectivity, and dose in determining the overall safety of these agents.
Quantitative Safety Data Summary
The following tables summarize the key quantitative in vivo safety findings for several ACC inhibitors.
Table 1: Developmental and Reproductive Toxicity
| Inhibitor | Species | Dosing Regimen | Key Findings | Reference |
| PF-05175157 | Sprague Dawley Rat | Oral administration | Growth retardation and dysmorphogenesis associated with disrupted midline fusion.[1] | [1] |
| New Zealand White Rabbit | Oral administration | Growth retardation and dysmorphogenesis associated with disrupted midline fusion.[1] | [1] |
Table 2: Effects on Plasma Lipids
| Inhibitor | Species | Dosing Regimen | Key Findings | Reference |
| Firsocostat (GS-0976) | Human (NASH patients) | 20 mg daily for 12 weeks | 16 out of 126 patients developed asymptomatic grade 3 or 4 triglyceride elevations (>500 mg/dL).[2][3][4][5] Median relative change in triglycerides from baseline was +11%. | [2][3][4][5] |
| MK-4074 | Human (patients with hepatic steatosis) | 200 mg twice daily for 4 weeks | Approximately 2-fold increase in mean plasma triglyceride concentrations (average baseline 170 mg/dL to 325 mg/dL post-treatment).[6] One individual's plasma triglycerides rose to over 800 mg/dL. | [6] |
| PF-05221304 | Human (healthy subjects) | Repeated doses ≥40 mg/day | Asymptomatic increases in fasting/postprandial serum triglyceride levels. | [7] |
Table 3: Effects on Platelet Count
| Inhibitor | Species | Dosing Regimen | Key Findings | Reference |
| This compound | Human | Dose escalation studies | Dose-dependent reductions in platelet count. | [8][9] |
| Rat (Wistar Han) | 4-month oral toxicity study | No significant effect on platelet counts. | ||
| Dog (Beagle) | 4-month oral toxicity study | No significant effect on platelet counts. | ||
| PF-05221304 | Human (healthy subjects) | Repeated doses ≥60 mg/day | Asymptomatic declines in platelet count. | [7] |
| Non-human primate | Preclinical studies | Demonstrated safety margins against platelet reduction.[8] | [8] |
Table 4: General Toxicology of ND-630/ND-646 (Preclinical)
| Inhibitor | Species | Dosing Regimen | Key Findings | Reference |
| ND-630 | Rat | 28-day toxicology study | Well-tolerated at supratherapeutic doses with no adverse cardiac effects. No toxicologically significant findings in clinical chemistry for liver, kidney, or muscle. | [6] |
| ND-646 | Mouse (xenograft and genetically engineered models) | Chronic treatment | Well-tolerated. | [10] |
Experimental Protocols
Detailed experimental protocols for in vivo safety studies are often proprietary. However, based on published literature and regulatory guidelines, the following sections outline the general methodologies for key safety assessments.
Prenatal Developmental Toxicity Studies
These studies are typically conducted in accordance with established guidelines such as the OECD Guideline for the Testing of Chemicals, Section 414: Prenatal Developmental Toxicity Study.
Objective: To assess the potential adverse effects of an ACC inhibitor on the pregnant female and the developing embryo and fetus.
General Protocol:
-
Animal Model: Typically conducted in at least two species, a rodent (e.g., Sprague Dawley rat) and a non-rodent (e.g., New Zealand White rabbit).[1]
-
Dosing: The test compound is administered orally to pregnant females, typically from the time of implantation to the day before scheduled cesarean section. A control group receives the vehicle only. At least three dose levels of the test compound are used.
-
Maternal Assessment: Pregnant animals are monitored daily for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Assessment: On the day prior to the expected day of delivery, females are euthanized, and the uterus is examined. The number of corpora lutea, implantation sites, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
Clinical Monitoring for Hypertriglyceridemia
The monitoring of plasma lipids is a critical component of clinical trials for ACC inhibitors.
Objective: To evaluate the effect of the ACC inhibitor on plasma triglyceride levels in human subjects.
General Protocol:
-
Study Population: Healthy volunteers in Phase 1 trials and patients with the target indication (e.g., NASH) in Phase 2 and 3 trials.
-
Blood Sampling: Fasting blood samples are collected at baseline and at regular intervals throughout the study.
-
Lipid Panel Analysis: A standard lipid panel is performed to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Data Analysis: Changes from baseline in lipid parameters are calculated and compared between the treatment and placebo groups. The incidence of clinically significant elevations in triglycerides (e.g., >500 mg/dL) is reported.
Assessment of Drug-Induced Thrombocytopenia
Both preclinical and clinical studies are essential to characterize the potential for an ACC inhibitor to cause a decrease in platelet count.
Objective: To determine if the ACC inhibitor induces thrombocytopenia.
Preclinical In Vivo Protocol (Non-Human Primate):
-
Animal Model: Cynomolgus monkeys are often used as they can be more predictive of human hematological responses than rodents.[8]
-
Dosing and Monitoring: Animals receive the test compound at various dose levels. Blood samples are collected at baseline and at multiple time points during and after the treatment period.
-
Hematology: Complete blood counts (CBCs) are performed to determine platelet counts, as well as other hematological parameters.
-
Mechanism (if necessary): If thrombocytopenia is observed, further studies, such as bone marrow analysis, may be conducted to investigate the mechanism.
Clinical Monitoring Protocol:
-
Study Population: Human subjects in clinical trials.
-
Blood Sampling: Blood samples for CBCs are collected at screening, baseline, and at regular intervals during the study.
-
Monitoring: Platelet counts are closely monitored. Pre-defined criteria for dose modification or discontinuation are established in the study protocol in case of significant decreases in platelet count.
Signaling Pathways and Experimental Workflows
Mechanism of ACC Inhibition and Downstream Effects
Caption: ACC inhibition blocks the conversion of Acetyl-CoA to Malonyl-CoA, impacting multiple pathways.
Generalized Experimental Workflow for In Vivo Safety Assessment
Caption: A stepwise approach is used to evaluate the in vivo safety of ACC inhibitors from preclinical to clinical phases.
References
- 1. Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PF-05175157: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the research chemical PF-05175157, ensuring operational safety and regulatory compliance for researchers, scientists, and drug development professionals.
This document outlines the essential procedures for the proper disposal of this compound, a potent inhibitor of acetyl-CoA carboxylase (ACC). While the Safety Data Sheet (SDS) from suppliers like Sigma-Aldrich indicates that this compound is not classified as a hazardous substance, it is imperative to handle this and all laboratory chemicals with the utmost care, as its toxicological properties have not been fully investigated. Adherence to these guidelines, in conjunction with your institution's specific protocols, is crucial for maintaining a safe laboratory environment.
Immediate Safety and Handling
Before disposal, ensure that all handling of this compound is conducted with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): A baseline of PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses, is mandatory when handling this compound in solid or solution form.
-
Ventilation: All handling of the solid compound or its solutions should be performed in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the risk of inhalation.
-
Contact Avoidance: Direct contact with the skin, eyes, and clothing should be strictly avoided. In the case of accidental exposure, the affected area should be flushed with copious amounts of water.
-
Spill Management: For spills involving solid this compound, care should be taken to avoid the generation of dust. The material should be carefully swept up and placed into a sealed, labeled container for disposal.
Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is compliance with all local, state, and federal regulations. The following steps provide a procedural framework for the disposal of this compound.
-
Segregation: this compound waste must be kept separate from other chemical waste streams. It should not be mixed with other solids or solvents to prevent unknown chemical reactions and to ensure proper waste stream management.
-
Containerization: Whenever feasible, waste this compound should be stored in its original container to ensure it is unambiguously identified.
-
Labeling: If the original container is unavailable, a new, chemically compatible, and sealable container must be used. This container must be clearly labeled with the full chemical name ("this compound"), its CAS number (1301214-47-0), and an estimation of the quantity of the waste.
-
Solid Waste Disposal: Any unused or waste this compound in its solid form is to be collected in a sealed container and disposed of through your institution's designated hazardous or chemical waste program.
-
Solution Disposal:
-
Aqueous Solutions: Given its low solubility in water, the disposal of this compound in aqueous solutions is not a primary concern. However, any aqueous waste contaminated with the compound should be collected in a labeled container for chemical waste and should not be poured down the drain.
-
Organic Solvent Solutions: Solutions of this compound prepared in organic solvents such as DMSO or ethanol must be treated as hazardous chemical waste. These solutions should be collected in a designated and correctly labeled solvent waste container.
-
-
Decontamination of Empty Containers: Empty containers that have held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol, DMSO). The resulting rinsate must be collected and disposed of as hazardous waste. Following this decontamination, the container can be disposed of in accordance with institutional guidelines for glass or plastic waste.
-
Consult with Environmental Health and Safety (EHS): The final step in the disposal process is to consult with your institution's EHS department or a licensed chemical waste disposal contractor. They will provide definitive instructions for the collection and disposal of the waste in compliance with all applicable regulations.
Key Quantitative Data
The following table provides a summary of important quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₂₃H₂₇N₅O₂ |
| Molecular Weight | 405.5 g/mol |
| Appearance | A crystalline solid.[1] |
| Solubility | DMSO: ≥25 mg/mL[1] Ethanol: ≥25 mg/mL[1] DMF: 25 mg/mL[1] |
| Storage Temperature | -20°C[1] |
| Stability | Stable for at least 4 years when stored at -20°C.[1] |
| CAS Number | 1301214-47-0[1] |
Experimental Protocol Considerations
As a compound utilized in research, specific experimental protocols will vary. However, general guidelines for the preparation of stock solutions are as follows:
Stock Solution Preparation:
-
Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound due to the compound's high solubility in it.
-
To prepare a 10 mM stock solution in DMSO:
-
Accurately weigh 4.055 mg of this compound.
-
Dissolve the solid in 1 mL of high-purity DMSO.
-
Ensure complete dissolution by vortexing or sonicating the mixture.
-
-
To preserve the stability of the compound, stock solutions should be stored at -20°C or -80°C.[2] It is also best practice to create aliquots of the stock solution to prevent degradation from repeated freeze-thaw cycles.[2]
Disposal Decision Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended for guidance purposes only and should not be considered a replacement for the official Safety Data Sheet (SDS) or the specific waste disposal policies and procedures of your institution. It is essential to consult with your Environmental Health and Safety (EHS) department for comprehensive and detailed instructions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PF-05175157
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, investigational compounds like PF-05175157. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
This compound is a potent inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1][2] As with any biologically active small molecule, proper handling and disposal are critical to minimize exposure risk and ensure the integrity of your research. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory when handling this compound in any form (solid powder or solution). The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: A NIOSH-approved N95 or higher-level respirator is essential to prevent inhalation of fine particles. - Eye Protection: Chemical splash goggles are required. - Gloves: Nitrile gloves (double-gloving is recommended) should be worn. - Lab Coat: A dedicated lab coat, preferably disposable, should be used. |
| Solution Preparation | - Ventilation: All work should be performed in a certified chemical fume hood. - Eye Protection: Chemical splash goggles are mandatory. - Gloves: Nitrile gloves are required. - Lab Coat: A standard lab coat should be worn. |
| In Vitro / In Vivo Administration | - Eye Protection: Safety glasses with side shields are required. - Gloves: Nitrile gloves should be worn. - Lab Coat: A standard lab coat is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps for safely handling this compound from receipt to experimental use.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is a critical final step. All waste generated should be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste according to your institution's guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, labeled hazardous waste container. - Do not mix with regular laboratory trash. |
| Liquid Waste (e.g., unused solutions) | - Collect in a sealed, labeled, and appropriate chemical waste container. - Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a designated hazardous waste bag immediately after use. |
The following diagram illustrates the logical flow for the proper disposal of waste generated from experiments involving this compound.
Caption: A logical diagram illustrating the disposal pathway for this compound waste.
By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
